DANAIDON
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2,3-dihydropyrrolizin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFLNXOPXJMZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209446 | |
| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-85-3 | |
| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Danaidone?
An In-depth Technical Guide to the Chemical Compound Danaidone
This technical guide provides a comprehensive overview of Danaidone, a pyrrolizidine alkaloid derivative primarily known for its role as a male sex pheromone in certain species of Danaine butterflies. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development.
Chemical Structure and Properties
Danaidone, with the IUPAC name 7-methyl-2,3-dihydropyrrolizin-1-one, is a naturally occurring bicyclic compound.[1][2] Its core structure consists of a fused pyrrolizine ring system. The molecular formula of Danaidone is C₈H₉NO.[1][2][3][4]
Physicochemical Data
The key physicochemical properties of Danaidone are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 7-methyl-2,3-dihydropyrrolizin-1-one | [1][2] |
| Alternate Name | 2,3-Dihydro-7-methyl-1H-pyrrolizin-1-one | [2][4] |
| CAS Number | 6064-85-3 | [1][2][4] |
| Molecular Formula | C₈H₉NO | [1][2][3][4] |
| Molecular Weight | 135.16 g/mol | [1][2][3] |
| Appearance | Powder | [1][3] |
| Type of Compound | Pyrrolizidine Alkaloid Derivative | [1][3] |
| SMILES | CC1=C2C(=O)CCN2C=C1 | [1][2] |
| InChI | InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3 | [1][2] |
| InChI Key | ZWFLNXOPXJMZTJ-UHFFFAOYSA-N | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |
Biological Role and Biosynthesis
Danaidone is a significant semiochemical in the animal kingdom, functioning as a sex pheromone for male butterflies of the Danainae subfamily, such as those in the Danaus and Parantica genera.[2][5] It is a key component of the hairpencil secretions of these butterflies and plays a crucial role in their courtship rituals by inducing acceptance postures in females.[1]
Biosynthetic Pathway
Male danaine butterflies do not synthesize Danaidone de novo. Instead, they acquire its precursors, pyrrolizidine alkaloids (PAs), from specific plants during their adult stage.[5][6] The ingested PAs undergo metabolic conversion to produce Danaidone and other related pheromonal compounds.[6][7]
The biosynthesis initiates with the cleavage of a pyrrolizidine alkaloid, such as lycopsamine, to its constituent necine base, retronecine, and a necic acid.[7][8] The retronecine is then oxidized to form the more volatile and active pheromonal compounds, including Danaidone and hydroxydanaidal.[8]
Quantitative Data on Biosynthesis
The efficiency of Danaidone production in male butterflies is highly dependent on the specific type of pyrrolizidine alkaloid ingested. Studies on the chestnut tiger butterfly, Parantica sita, have quantified the amount of Danaidone produced from different PA precursors.
| Precursor Pyrrolizidine Alkaloid(s) | Average Amount of Danaidone Produced (µ g/individual ) | Reference |
| Intermedine (80%) and Lycopsamine (20%) | 25.7 | [5] |
| Retronecine or Heliotrine | 5.7 to 7.0 | [5] |
| Monocrotaline or Retrorsine (HCl salt) | < 0.5 (trace amounts) | [5] |
These findings indicate a strong selectivity in the enzymatic machinery responsible for the conversion, with lycopsamine-type PAs being the most efficient precursors.[5]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and biological assays of Danaidone require access to primary research articles. However, the general methodologies can be outlined based on available information.
Chemical Synthesis
The synthesis of Danaidone has been reported in the chemical literature.[4] An early synthetic route involved the addition of methylpyrrol to acrylonitrile, followed by an acidic cyclization step to form the characteristic bicyclic ring system of Danaidone.[8] More recent and improved synthetic methods have also been developed.[8]
Biosynthesis Quantification
The quantitative data presented in Section 3 were likely obtained through the following experimental workflow:
-
Oral Administration of Precursors: Male butterflies are fed with controlled amounts of specific pyrrolizidine alkaloids.
-
Incubation Period: A sufficient period is allowed for the metabolic conversion of the ingested PAs into Danaidone.
-
Extraction: The androconial organs (sex brands or hairpencils) are dissected and the chemical compounds are extracted using an appropriate organic solvent.
-
Chemical Analysis: The extract is analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amount of Danaidone present.
Conclusion
Danaidone is a fascinating natural product with a well-defined chemical structure and a critical biological role in the chemical communication of Danaine butterflies. Its biosynthesis from plant-derived pyrrolizidine alkaloids is a remarkable example of chemical adaptation in insects. Further research into the specific enzymatic pathways and the potential for synthetic analogues could open new avenues in pest management and the study of insect behavior.
References
- 1. Danaidone | CAS:6064-85-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Buy DANAIDON | 6064-85-3 [smolecule.com]
- 3. Danaidone | CAS:6064-85-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. The Pherobase Synthesis - danaidone | C8H9NO [pherobase.com]
- 5. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]
Danaidone precursor pyrrolizidine alkaloids
An In-depth Technical Guide to Danaidone Precursor Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[1] These secondary metabolites are characterized by a core structure of pyrrolizidine, which is a bicyclic system of two fused five-membered rings with a nitrogen atom at the bridgehead.[1][2] While notorious for their hepatotoxic, genotoxic, and carcinogenic effects in humans and livestock, certain PAs serve a fascinating and vital role in the chemical ecology of specialized insects.[3][4]
Notably, male butterflies of the Danainae subfamily (e.g., the Chestnut Tiger, Parantica sita) actively seek out and ingest PA-containing plants, a behavior known as pharmacophagy.[4][5] They utilize these ingested alkaloids not for primary nutrition, but as essential precursors for the biosynthesis of dihydropyrrolizine compounds, such as danaidone.[6][7] Danaidone functions as a crucial component of the male's courtship pheromone, directly influencing mating success.[6][8][9]
This technical guide provides an in-depth exploration of the pyrrolizidine alkaloids that serve as precursors to danaidone. It covers their biosynthesis in plants, their metabolic conversion into danaidone in insects, quantitative data on this biotransformation, key experimental protocols for their study, and the toxicological pathways relevant to drug development professionals.
Biosynthesis of Pyrrolizidine Alkaloids in Plants
The journey to danaidone begins with the biosynthesis of the core pyrrolizidine structure, the necine base, within plants. This pathway originates from primary metabolism. The first committed step in PA biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS).[2][10][11]
The generalized pathway is as follows:
-
The amino acid arginine is converted to putrescine.
-
Homospermidine synthase (HSS) catalyzes the condensation of two molecules of putrescine to form homospermidine.[2][12]
-
Homospermidine undergoes oxidation by a copper-dependent diamine oxidase, which initiates cyclization to form 1-hydroxymethylpyrrolizidine, the basic necine base structure.[2]
-
This necine base is then esterified with one or two necic acids (aliphatic mono- or dicarboxylic acids) to form the diverse range of pyrrolizidine alkaloids found in nature.[12][13]
The structural diversity of PAs arises from variations in the necine base (e.g., saturation at the 1,2-position) and the wide variety of necic acids.[1][3]
Conversion of PAs to Danaidone in Danaine Butterflies
Male danaine butterflies ingest PAs and metabolize them in their alar scent organs (sex brands) to produce danaidone.[5][6] The process involves the cleavage of the ester bond to liberate the necine base, which is then oxidized.[8][14]
The key steps are:
-
Ingestion : The male butterfly ingests a suitable PA precursor, such as lycopsamine or intermedine, from a plant source.[5][9]
-
Ester Cleavage : The ester bond linking the necine base and necic acid is hydrolyzed, releasing the free necine base (e.g., retronecine).[8]
-
Oxidation : The liberated necine base is then oxidized to form danaidone.[8][14]
This biotransformation is highly specific, and not all PAs are equally suitable as precursors.
Data Presentation: Precursor Efficiency
The efficiency of danaidone production is highly dependent on the chemical structure of the ingested PA precursor. Studies on the butterfly Parantica sita have quantified this differential utilization. Lycopsamine-type PAs are shown to be the most effective precursors.
| Pyrrolizidine Alkaloid Precursor | Type | Average Danaidone Produced (µg per male) |
| Intermedine (80%) / Lycopsamine (20%) | Lycopsamine-type | 25.7 |
| Heliotrine | Heliotridine-type | 7.0 |
| Retronecine | Retronecine-type | 5.7 |
| Monocrotaline (HCl salt) | Macrocyclic Diester | < 0.5 |
| Retrorsine (HCl salt) | Macrocyclic Diester | < 0.5 |
| Data sourced from a study on Parantica sita males.[5] |
Toxicological Significance and Signaling Pathways
For drug development professionals, the inherent toxicity of PAs is a critical consideration. The 1,2-unsaturated necine base is a key structural feature responsible for toxicity.[13][15] In vertebrates, particularly in the liver, PAs are metabolically activated by Cytochrome P450 (CYP450) enzymes.[2][13]
This activation leads to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs).[2][13] These electrophilic metabolites can form covalent bonds with cellular macromolecules, leading to:
-
Hepatotoxicity : Covalent binding to liver proteins disrupts cellular function, leading to liver damage and, in severe cases, hepatic veno-occlusive disease (VOD).[15][16]
-
Genotoxicity : The reactive metabolites form DNA adducts, which can lead to mutations and initiate liver cancer.[13][17][18]
-
Apoptosis Induction : PAs can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways, leading to programmed cell death.[15]
-
DNA Damage Response : The formation of DNA adducts activates key signaling pathways involved in DNA repair and cell cycle arrest, such as the Ataxia Telangiectasia Mutated (ATM) and p53 signaling pathways.[13]
Key Experimental Protocols
Protocol 1: Extraction and Isolation of PAs from Plant Material
This protocol provides a general methodology for extracting PAs for characterization and further study, based on pressurized liquid extraction (PLE), which has shown higher recovery rates than traditional methods.[19]
Objective : To efficiently extract a broad range of PAs and their N-oxides from dried plant material.
Methodology :
-
Sample Preparation : Air-dry and grind the plant material (e.g., Senecio vulgaris, Symphytum officinale) to a fine powder.[19][20]
-
Extraction (Pressurized Liquid Extraction) :
-
Apparatus : A standard PLE system.
-
Solvent : Aqueous solutions with modifiers. An effective option is 1-5% acidic water (e.g., using formic acid or acetic acid).[19]
-
Parameters : Pack an extraction cell with the powdered sample. Perform static extraction at an elevated temperature (e.g., 75-100 °C) and pressure (e.g., 1500 psi) for a defined period (e.g., 10-15 minutes per cycle), followed by a purge with nitrogen gas.[19]
-
-
Purification (Solid-Phase Extraction) :
-
Dilute the resulting extract with the appropriate acidic solution.
-
Apply the diluted extract to a cation-exchange SPE cartridge.
-
Wash the cartridge with water and methanol to remove impurities.
-
Elute the PA fraction using an ammoniated methanol solution (e.g., 5% ammonia in methanol).
-
-
Analysis and Quantification :
Protocol 2: In Vivo Assay for PA Conversion to Danaidone
This protocol, adapted from studies on Parantica sita, allows for the quantitative assessment of different PAs as precursors for danaidone biosynthesis.[5]
Objective : To determine the efficiency of conversion of a specific PA into danaidone by male danaine butterflies.
Methodology :
-
Insect Rearing : Rear laboratory-bred male butterflies from the larval stage on a PA-free diet to ensure they are pheromone-deficient.
-
Precursor Administration :
-
Prepare a solution of the test PA (e.g., lycopsamine, heliotrine) in a sucrose solution (e.g., 10% sucrose).[5]
-
Individually feed a known quantity of the PA solution to each male butterfly. A control group should be fed only the sucrose solution.
-
-
Incubation : Keep the butterflies for a period (e.g., 5-7 days) to allow for the metabolic conversion of the precursor.
-
Extraction :
-
Excise the alar scent organs (sex brands) from each butterfly.
-
Extract the chemical compounds by immersing the organs in a small volume of a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., n-hexadecane) for quantification.
-
-
Analysis :
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify danaidone based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of danaidone produced by comparing its peak area to that of the internal standard.[5]
-
Conclusion
represent a fascinating intersection of plant biochemistry, insect chemical ecology, and vertebrate toxicology. While plants biosynthesize these compounds for defense, specialized male insects have evolved to co-opt them for reproductive success, converting specific PAs like intermedine and lycopsamine into the pheromone danaidone. The efficiency of this conversion is highly structure-dependent. For drug development professionals, the same structural features that make PAs useful to insects are linked to their potent toxicity in vertebrates, primarily through metabolic activation in the liver, which triggers genotoxic and apoptotic pathways. A thorough understanding of these multifaceted compounds, aided by robust experimental protocols, is essential for advancing research in chemical ecology and for navigating the toxicological challenges they present in pharmaceutical and food safety contexts.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Baiting Insects with Pyrrolizidine Alkaloids (PAs): A Fieldwork-Oriented Review and Guide to PA-Pharmacophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage | Semantic Scholar [semanticscholar.org]
- 12. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phytojournal.com [phytojournal.com]
A Technical Guide to the Natural Sources and Analysis of Danaidone in Butterflies
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Danaidone, a pyrrolizidine alkaloid-derived pheromone found in butterflies. It covers the natural precursor sources, biosynthesis, quantitative data, and detailed methodologies for its extraction and analysis, tailored for a scientific audience.
Introduction to Danaidone and Pyrrolizidine Alkaloids
Danaidone is a dihydropyrrolizine compound utilized by several species of butterflies, particularly within the Danainae (milkweed butterflies) and Ithomiinae (clearwing butterflies) subfamilies, as a male sex pheromone.[1][2] It is not directly sequestered from plants. Instead, adult male butterflies acquire its precursors, a class of plant secondary metabolites known as pyrrolizidine alkaloids (PAs).[2][3] This behavior of actively seeking and ingesting non-nutritive PAs is termed "pharmacophagy".[4]
The acquisition of PAs is crucial for many species, as the derived pheromones like danaidone signal a male's fitness to a potential mate. The quantity and quality of the pheromone can indicate the male's success in foraging for PAs, which also confers chemical defense against predators.[1][5] This guide details the sources of these vital precursors and the subsequent biotransformation into danaidone.
Natural Sources and Quantitative Data
Adult butterflies, primarily males, obtain PAs by scratching and feeding on the withered or decaying parts of various plants, where the alkaloids become accessible.[4] The primary plant families that serve as sources for these precursors are the Boraginaceae, Asteraceae, and Fabaceae.[2][6]
The conversion efficiency and resulting quantity of danaidone are highly dependent on the specific type of PA ingested. Not all PAs serve as effective precursors.
Quantitative Analysis of Danaidone Production
The following table summarizes quantitative data from a study on the Chestnut Tiger butterfly, Parantica sita, demonstrating the differential conversion of various PAs into danaidone.
| Precursor Pyrrolizidine Alkaloid (PA) Administered | Average Danaidone Produced (µg per male) | Reference |
| Intermedine / Lycopsamine Mixture (80:20) | 25.7 | [3] |
| Retronecine | 5.7 - 7.0 | [3] |
| Heliotrine | 5.7 - 7.0 | [3] |
| Monocrotaline (HCl salt) | < 0.5 (trace) | [3] |
| Retrorsine (HCl salt) | < 0.5 (trace) | [3] |
Table 1: Production of Danaidone in Parantica sita males following oral administration of different Pyrrolizidine Alkaloids.[3]
As the data indicates, males of P. sita most efficiently convert lycopsamine-type PAs into danaidone, suggesting a selective foraging strategy in the wild for plants rich in these specific compounds.[3]
Biosynthesis of Danaidone
Within the butterfly, ingested PAs undergo a metabolic transformation. The process involves the enzymatic cleavage of the ester bonds of the PA molecule. This hydrolysis reaction separates the necine base from the necic acid portions.[7] The necine base is then converted into pheromones like danaidone.[7][8]
Experimental Protocols for Analysis
The analysis of danaidone from butterfly tissues involves three primary stages: extraction, separation, and identification/quantification.[9]
Sample Preparation
-
Tissue Collection : Male butterflies are captured and their specific scent organs, such as abdominal hairpencils or alar androconial organs (sex brands), are dissected.[2] These are the primary sites of danaidone production and storage.[1][2]
-
Homogenization : The tissue is placed in a suitable solvent (e.g., dichloromethane or methanol) and homogenized to break down cell walls and release the chemical constituents.
Extraction Protocol (Acid-Base Liquid-Liquid Extraction)
This standardized method is effective for separating alkaloids from other biological materials.[10]
-
Initial Extraction : The homogenized tissue is extracted with a polar solvent like methanol or ethanol to dissolve the PAs and their metabolites. The mixture is filtered or centrifuged to remove solid debris.[10]
-
Acidification : The resulting extract is evaporated to dryness and re-dissolved in a dilute acidic solution (e.g., 0.5 M H₂SO₄). This converts the basic alkaloid amines into their salt form, making them soluble in the aqueous layer.[10]
-
Removal of Neutral Compounds : The acidic solution is washed with a non-polar solvent like dichloromethane or petroleum ether. This removes lipids, chlorophyll (if from plant matter), and other neutral organic compounds, which remain in the organic layer.[10] The aqueous layer containing the protonated alkaloids is retained.
-
Basification and Final Extraction : The aqueous layer is made basic by adding a strong base (e.g., ammonia or NaOH) to deprotonate the alkaloid salts, converting them back to their free base form.[10]
-
The basic solution is then extracted again with a non-polar solvent (e.g., dichloromethane). The free base alkaloids, including danaidone, will move into the organic layer.[10]
-
Concentration : The final organic extract is dried over anhydrous sodium sulfate and carefully concentrated under a stream of nitrogen to avoid volatility losses.[10] The resulting concentrate is ready for analysis.
Separation and Quantification
Modern chromatographic techniques are essential for separating danaidone from a complex mixture and quantifying it.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a highly effective method for volatile compounds like danaidone. The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, which provides mass spectra for definitive identification and quantification.[10]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/LC-MS) : This is the preferred method for analyzing a broader range of PAs, including less volatile or thermally unstable compounds and their N-oxide forms.[11][12] It offers high sensitivity and selectivity.
Significance and Conclusion
The study of danaidone and its PA precursors is a key area in chemical ecology, revealing intricate relationships between plants, insects, and predators. For drug development professionals, understanding the biosynthesis and metabolism of PAs in insects can provide insights into enzymatic pathways capable of modifying complex alkaloids. The extraction and analytical protocols detailed here provide a robust framework for researchers to investigate these systems, quantify pheromone production, and explore the ecological and evolutionary implications of this fascinating chemical strategy.
References
- 1. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. humanegardener.com [humanegardener.com]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Insect-Driven Alchemy: A Technical Guide to the Biosynthesis of Danaidone from Plant-Derived Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danaidone, a pyrrolizidine alkaloid derivative, is a key semiochemical in the life of many lepidopteran species, primarily serving as a male sex pheromone. Intriguingly, this vital compound is not synthesized de novo by the insects themselves. Instead, its biosynthesis is a fascinating example of chemical appropriation, where insects sequester precursor molecules—pyrrolizidine alkaloids (PAs)—from various plant species and metabolically convert them into danaidone. This technical guide provides an in-depth exploration of this biosynthetic process, summarizing the plant-derived precursors, elucidating the putative enzymatic pathway within insects, presenting quantitative data on its production, and offering generalized experimental protocols for its study.
Introduction: The Pharmacophagous Lifestyle and Danaidone
Many insects, particularly those in the Danainae (milkweed butterflies) and Arctiinae (tiger moths) subfamilies, exhibit a behavior known as pharmacophagy. This refers to the deliberate ingestion of specific plant secondary metabolites that are not for primary nutrition but for other adaptive purposes, such as chemical defense and, in the case of danaidone, the synthesis of pheromones.[1][2] Male danaid butterflies, for instance, actively seek out and ingest PAs from the withered or damaged tissues of various plants.[3] These sequestered alkaloids are then transported to specialized tissues, such as the androconial organs (scent glands), where they undergo biotransformation into danaidone and other related compounds.[2][4]
Plant-Derived Precursors: The Pyrrolizidine Alkaloid Pantry
The journey to danaidone begins in the plant kingdom. A wide array of plant species across several families produce PAs, which serve as a defense mechanism against herbivores. Insects that have evolved the ability to sequester these compounds gain access to a rich source of chemical precursors. The primary plant families known to produce PAs consumed by danaid butterflies and other danaidone-producing insects include:
-
Boraginaceae: (e.g., Heliotropium, Myosotis)
-
Asteraceae (Compositae): (e.g., Senecio, Eupatorium)[1]
-
Fabaceae (Leguminosae): (e.g., Crotalaria)
-
Apocynaceae: (e.g., Parsonsia)[5]
The specific PAs utilized by insects can vary, but they generally consist of a necine base esterified with one or more necic acids.[6] Common PA precursors for danaidone biosynthesis include intermedine, lycopsamine, heliotrine, and retronecine.[7]
The Biosynthetic Pathway: From Plant Toxin to Insect Pheromone
While the complete enzymatic machinery for danaidone biosynthesis in insects is yet to be fully characterized, a putative pathway has been inferred from metabolic studies. The process can be broken down into two key enzymatic steps:
-
Ester Hydrolysis: The ingested PA, which is an ester, undergoes hydrolysis to cleave the ester bond(s). This reaction releases the necine base (e.g., retronecine) and the necic acid(s). This step is likely catalyzed by one or more esterase enzymes. Insect carboxyl/cholinesterases (CCEs) are a diverse family of enzymes known to be involved in the metabolism of xenobiotics and the processing of pheromones, making them strong candidates for this role.[8]
-
Oxidation of the Necine Base: The liberated necine base, such as retronecine, is then oxidized to form danaidone. This transformation involves the oxidation of the secondary alcohol group on the pyrrolizidine ring to a ketone. This step is likely catalyzed by an alcohol dehydrogenase or a related oxidase . Such enzymes are known to be involved in the biosynthesis of other insect pheromones.[2][5][7]
The proposed biosynthetic pathway from a common PA precursor, lycopsamine, to danaidone is illustrated below.
Quantitative Analysis of Danaidone Production
The efficiency of converting different PAs into danaidone can vary significantly. A study on the danaid butterfly, Parantica sita, provides valuable quantitative data on this differential utilization.
| Precursor Pyrrolizidine Alkaloid(s) | Mean Danaidone Production (µg per individual) |
| Intermedine (80%) and Lycopsamine (20%) | 25.7 |
| Retronecine | 5.7 - 7.0 |
| Heliotrine | 5.7 - 7.0 |
| Monocrotaline (HCl salt) | < 0.5 |
| Retrorsine (HCl salt) | < 0.5 |
| Table 1: Production of danaidone by male Parantica sita after oral administration of different pyrrolizidine alkaloids.[7] |
This data clearly indicates a strong preference and metabolic efficiency for intermedine and lycopsamine in the biosynthesis of danaidone in this species.
Experimental Protocols
The following sections outline generalized protocols for the key experiments required to study the biosynthesis of danaidone. These are based on established methodologies in the field of chemical ecology and insect biochemistry.
Protocol for Oral Administration of Pyrrolizidine Alkaloids to Butterflies
This protocol describes a method for the controlled feeding of butterflies with specific PAs in a laboratory setting.
Materials:
-
Pure pyrrolizidine alkaloids (e.g., intermedine, lycopsamine, retronecine)
-
Artificial nectar solution (e.g., 10-20% sucrose in water)
-
Microcentrifuge tubes or other suitable containers for feeders
-
Colored tape or plastic to create "flowers" on feeders[1]
-
Butterfly rearing cages
-
Syringes with blunt-end needles for filling feeders[1]
Procedure:
-
Preparation of PA Solution: Dissolve a known concentration of the test PA in the artificial nectar solution. A control group should be fed with the nectar solution without any added PAs.
-
Preparation of Artificial Feeders: Create artificial flowers using pipette tips or similar small tubes, sealed at one end. Attach colored "petals" to attract the butterflies. Fill the feeders with the prepared PA or control solutions.[1]
-
Butterfly Acclimatization: House the butterflies in appropriate cages. It may be beneficial to have a short period of food deprivation (e.g., 12-24 hours) to encourage feeding from the artificial sources.
-
Feeding: Introduce the artificial feeders into the cages. Observe and record the feeding behavior of the butterflies. The duration of exposure to the PA-laden nectar can be varied depending on the experimental design.
-
Post-Feeding Incubation: After the feeding period, remove the artificial feeders and provide the butterflies with regular artificial nectar. Allow a sufficient incubation period (e.g., 24-72 hours) for the biosynthesis and accumulation of danaidone.
-
Sample Collection: At the end of the incubation period, collect the butterflies for analysis. They can be euthanized by freezing and stored at -20°C or lower until extraction.
Protocol for Extraction and Quantification of Danaidone from Androconial Organs
This protocol outlines the steps for extracting and quantifying danaidone from the scent glands of butterflies using Gas Chromatography-Mass Spectrometry (GC-MS).
References
- 1. How to feed butterflies in captivity with artificial feeders Blog Butterfly Biology [butterflybiology.com]
- 2. Identification of the pheromone biosynthesis genes from the sex pheromone gland transcriptome of the diamondback moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection of pheromone biosynthetic and degradative enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 8. Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation [mdpi.com]
The Evolutionary Significance of Danaidone in Danainae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate relationship between Danainae butterflies, commonly known as milkweed butterflies, and pyrrolizidine alkaloids (PAs) acquired from plants represents a remarkable example of chemical co-evolution. A key outcome of this interaction is the production of danaidone, a dihydropyrrolizine compound that plays a pivotal role in the reproductive success and survival of these insects. This technical guide provides an in-depth exploration of the evolutionary significance of danaidone, detailing its biosynthesis, its dual function in chemical defense and sexual communication, and the experimental methodologies used to elucidate these roles. Quantitative data on danaidone production are presented, alongside detailed protocols for its analysis and the assessment of its behavioral effects. Furthermore, this guide illustrates key biological and experimental processes through detailed diagrams, offering a comprehensive resource for researchers in chemical ecology, entomology, and drug discovery.
Introduction
The Danainae subfamily of butterflies has evolved a sophisticated strategy of chemical adaptation known as pharmacophagy, the active seeking and ingestion of specific plant secondary metabolites for purposes other than primary nutrition[1][2][3]. Central to this strategy is the sequestration of pyrrolizidine alkaloids (PAs) from various plant families, including Boraginaceae, Asteraceae, and Fabaceae[4]. These sequestered PAs are not merely stored but are metabolized into a class of compounds called dihydropyrrolizines, of which danaidone is a prominent example[5][6].
Danaidone and related compounds are of profound evolutionary importance to Danainae, serving two primary functions:
-
Chemical Defense: PAs and their metabolites, including danaidone, are toxic and unpalatable to many predators, thus providing a potent chemical defense for the butterflies that sequester them[6][7]. This defense can be so significant that the alkaloids are sometimes transferred from males to females during mating and even provisioned into the eggs, thereby protecting the offspring[8].
-
Sexual Communication: In many Danainae species, danaidone functions as a crucial component of the male's courtship pheromone[4][6][7]. It is produced in specialized scent organs, known as androconia (specifically, alar scent organs or sex brands and abdominal hairpencils), and is disseminated to the female during courtship to influence her mating receptivity[4][6]. The amount and composition of these pheromones can act as an honest signal of a male's fitness, as his ability to acquire PAs reflects his foraging success and, by extension, his genetic quality.
This guide will delve into the technical aspects of danaidone's role in Danainae evolution, providing researchers with the necessary background and methodologies to further investigate this fascinating area of chemical ecology.
Biosynthesis and Sequestration of Danaidone
The journey of danaidone begins with the butterfly's pharmacophagous behavior. Adult Danainae, particularly males, are attracted to withered or damaged plants that contain PAs[3][4]. They use their proboscis to imbibe the plant's juices, thereby ingesting the alkaloids.
Once ingested, the PAs are transported to specialized tissues where they undergo metabolic conversion. The biosynthesis of danaidone from PA precursors, such as lycopsamine and intermedine, is an oxidative process[9][10]. While the precise enzymatic machinery within the butterflies is a subject of ongoing research, the general chemical transformation involves the conversion of the pyrrolizidine nucleus into a dihydropyrrolizine structure[10][11].
The efficiency of this conversion is highly dependent on the specific PA precursor. Studies on Parantica sita have shown that lycopsamine-type PAs are readily transformed into danaidone, while other PAs are metabolized less efficiently or not at all[12]. This suggests a high degree of biochemical specialization in these butterflies.
Signaling Pathway for Danaidone Biosynthesis
The conversion of pyrrolizidine alkaloids to danaidone is a critical metabolic process. The following diagram illustrates the proposed biosynthetic pathway.
Data Presentation: Quantitative Analysis of Danaidone
The production of danaidone varies significantly among species and is influenced by the type and amount of PAs ingested. The following tables summarize quantitative data from studies on Parantica sita, illustrating the differential utilization of various PAs for danaidone synthesis.
| Pyrrolizidine Alkaloid (PA) Fed to Parantica sita Males | Average Danaidone Production (µg per individual) | Reference |
| Intermedine (80%) and Lycopsamine (20%) mixture | 25.7 | [12] |
| Retronecine | 7.0 | [12] |
| Heliotrine | 5.7 | [12] |
| Monocrotaline (HCl salt) | < 0.5 (trace) | [12] |
| Retrorsine (HCl salt) | < 0.5 (trace) | [12] |
| Table 1: Danaidone production in Parantica sita males following oral administration of different pyrrolizidine alkaloids. |
While comprehensive quantitative data across a wide range of Danainae species is still an area of active research, the available data clearly indicate a strong selective pressure for foraging on specific PA-containing plants that provide the most efficient precursors for pheromone production.
Experimental Protocols
Investigating the role of danaidone in Danainae requires a combination of chemical analysis and behavioral assays. The following sections provide detailed methodologies for key experiments.
Extraction and Quantification of Danaidone from Androconial Organs
This protocol describes the extraction of danaidone from the androconial organs (sex brands and hairpencils) of male butterflies and its quantification using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Male Danainae butterfly specimens
-
Micro-dissecting scissors and forceps
-
Glass vials with Teflon-lined caps
-
Hexane (analytical grade)
-
Internal standard (e.g., n-alkane solution of known concentration)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Dissection: Carefully excise the androconial organs (sex brands on the wings and/or abdominal hairpencils) from a freshly euthanized or frozen male butterfly using fine dissecting tools.
-
Extraction: Place the dissected tissue into a clean glass vial. Add a known volume of hexane (e.g., 100 µL) containing a precise amount of the internal standard.
-
Sonication: Sonicate the vial for 10-15 minutes in a water bath to ensure complete extraction of the volatile compounds.
-
Concentration (Optional): If the concentration of danaidone is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to a smaller volume.
-
GC-MS Analysis:
-
Inject a 1-2 µL aliquot of the extract into the GC-MS system.
-
Use a non-polar capillary column (e.g., HP-5MS) suitable for separating volatile compounds.
-
The GC oven temperature program should be optimized to separate danaidone from other compounds in the extract. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 10 minutes.
-
The mass spectrometer should be operated in electron impact (EI) mode, scanning a mass range of m/z 40-400.
-
-
Quantification: Identify the danaidone peak based on its retention time and mass spectrum. The quantity of danaidone is calculated by comparing its peak area to that of the internal standard.
Behavioral Bioassay: Two-Choice Olfactometer
This protocol outlines a two-choice olfactometer experiment to assess the behavioral response of female Danainae to danaidone.
Materials:
-
Y-tube or multi-arm olfactometer
-
Air pump and flow meters to deliver purified, humidified air
-
Odor sources: synthetic danaidone dissolved in a solvent (e.g., hexane) and a solvent control
-
Filter paper strips
-
Female Danainae butterflies (virgin and of a consistent age)
Procedure:
-
Olfactometer Setup: Clean the olfactometer thoroughly with solvent and bake in an oven to remove any residual odors. Set up the olfactometer with a constant, purified airflow through each arm.
-
Odor Preparation: Apply a known amount of the danaidone solution to a filter paper strip and allow the solvent to evaporate completely. Prepare a control strip with only the solvent.
-
Acclimation: Place the female butterfly in the olfactometer's release chamber and allow it to acclimate for a set period (e.g., 5 minutes).
-
Choice Test: Introduce the odor and control filter papers into the respective arms of the olfactometer. Release the butterfly into the central chamber and observe its behavior for a defined period (e.g., 10 minutes).
-
Data Collection: Record the first choice of the butterfly (which arm it enters first) and the total time spent in each arm of the olfactometer.
-
Replication and Controls: Repeat the experiment with multiple females. Alternate the position of the odor and control arms between trials to control for any positional bias. Clean the olfactometer between each trial.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for studying the effects of danaidone.
Evolutionary and Drug Development Implications
The intricate system of PA sequestration and danaidone biosynthesis in Danainae butterflies has several broader implications:
-
Evolutionary Arms Race: The relationship between Danainae and PA-producing plants is a classic example of an evolutionary arms race. While the plants evolved these toxins for defense, the butterflies have co-opted them for their own benefit, driving further evolutionary adaptations in both lineages.
-
Speciation: Differences in the ability to metabolize specific PAs and variations in the composition of pheromone bouquets may contribute to reproductive isolation and, ultimately, speciation within the Danainae.
-
Drug Discovery: Pyrrolizidine alkaloids are a diverse group of natural products with a range of biological activities, including hepatotoxicity. Understanding how Danainae butterflies have evolved mechanisms to safely sequester and metabolize these compounds could provide valuable insights for drug development, particularly in the areas of detoxification and the design of targeted drug delivery systems. The enzymes involved in the detoxification and modification of PAs in these butterflies could be of significant interest for biotechnological applications.
Conclusion
Danaidone stands as a testament to the power of chemical co-evolution in shaping the life histories of insects. Its dual role as a protective allomone and a vital pheromone underscores its profound evolutionary significance for Danainae butterflies. The methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of this fascinating system, from the molecular mechanisms of biosynthesis to the behavioral responses it elicits. Future research in this area will not only deepen our understanding of insect-plant interactions but may also open new avenues for innovation in fields as diverse as pest management and pharmaceutical development.
References
- 1. [PDF] Production and sex‐pheromonal activity of alkaloid‐derived androconial compounds in the danaine butterfly, Parantica sita (Lepidoptera: Nymphalidae: Danainae) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine alkaloid storage in African and australian danaid butterflies [ouci.dntb.gov.ua]
- 4. academic.oup.com [academic.oup.com]
- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paternal allocation of sequestered plant pyrrolizidine alkaloid to eggs in the danaine butterfly, Danaus gilippus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]
- 12. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Biology of Danaidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danaidone (2,3-dihydro-7-methyl-1H-pyrrolizin-1-one) is a fascinating and biologically significant molecule, first identified as a major component of the hairpencil secretion of the male monarch butterfly's relative, Lycorea ceres ceres[1][2][3]. These hairpencils are specialized scent organs used during courtship displays[4]. This technical guide delves into the key research surrounding the discovery, synthesis, biosynthesis, and biological activity of Danaidone, providing a comprehensive resource for researchers in chemical ecology, entomology, and drug development.
The Seminal Discovery
The pioneering work of Meinwald and Meinwald in 1966 marked the formal discovery of Danaidone. Their research, published in the Journal of the American Chemical Society, detailed the isolation and structural elucidation of this novel pyrrolizidine alkaloid derivative from the hairpencil secretions of the male butterfly Lycorea ceres ceres[1][2][3]. This discovery laid the foundation for decades of research into the chemical communication of butterflies and the intriguing relationship between these insects and the plants from which they sequester the precursors for these semiochemicals.
Chemical Synthesis of Danaidone
Several synthetic routes to Danaidone have been developed since its discovery. The initial synthesis was also reported by Meinwald and Meinwald in their 1966 paper. Subsequent research has aimed to improve upon the original methods.
Experimental Protocol: Synthesis of Danaidone (General Overview)
Detailed, step-by-step protocols for the synthesis of Danaidone can be found in the primary literature. The following is a generalized workflow based on reported synthetic strategies. Access to the full text of the cited papers is recommended for a complete understanding of the experimental procedures.
Referenced Synthetic Methodologies:
-
Meinwald, J., and Meinwald, Y.C. 1966. Structure and synthesis of the major components in the hairpencil secretion of a male butterfly, Lycorea ceres ceres (Cramer). J. Am. Chem. Soc. 88:1305-1310. (The original synthesis)
-
Meinwald, J., and Ottenheym, H.C.J. 1971. Studies in pheromone chemistry. Analogs of a heterocyclic insect sex pheromone. Tetrahedron. 27:3307-3315. (Describes the synthesis of Danaidone analogs)
-
Roeder, E., Wiedenfeld, H., and Bourauel, T. 1985. Synthese von 2,3-dihydro-7-methyl-1H-pyrrolizin-1-on, dem sexualpheromon danaidon. Liebigs Ann. Chem. 1708-1710. (Provides an alternative synthetic route)
A general representation of a synthetic approach is the cyclization of a suitable pyrrole derivative. For instance, a common strategy involves the reaction of a 2-methylpyrrole with an acrylic acid derivative, followed by an intramolecular cyclization to form the pyrrolizinone core.
Caption: Generalized synthetic workflow for Danaidone.
Biosynthesis of Danaidone from Plant-Derived Alkaloids
Male danaine butterflies are not capable of producing Danaidone de novo. Instead, they sequester pyrrolizidine alkaloids (PAs) from specific plants they visit as adults[5]. These sequestered PAs are then metabolized into Danaidone and other related compounds. This fascinating example of chemical appropriation highlights a complex interplay between plants and insects.
The biosynthesis of Danaidone has been extensively studied in the danaine butterfly, Parantica sita. Research has shown that the type and quantity of ingested PAs directly impact the amount of Danaidone produced.
Quantitative Data: Danaidone Production in Parantica sita
The following table summarizes the quantitative data from a study by Honda et al. (2005), which investigated the production of Danaidone in male Parantica sita after oral administration of various PAs.
| Pyrrolizidine Alkaloid (PA) Administered | Average Amount of Danaidone Produced (µg per individual) |
| Intermedine (80%) and Lycopsamine (20%) mixture | 25.7[6][7] |
| Retronecine | 5.7 - 7.0[6][7] |
| Heliotrine | 5.7 - 7.0[6][7] |
| Monocrotaline (HCl salt) | < 0.5[6][7] |
| Retrorsine (HCl salt) | < 0.5[6][7] |
Data from Honda, K., Honda, Y., Yamamoto, S., & Omura, H. (2005). Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ. Journal of Chemical Ecology, 31(4), 959-964.[6][7]
Proposed Biosynthetic Pathway
The conversion of PAs to Danaidone involves a series of enzymatic reactions. While the exact enzymatic machinery is not fully elucidated, a general pathway has been proposed.
Caption: Proposed biosynthetic pathway of Danaidone from Pyrrolizidine Alkaloids.
Biological Activity and Experimental Protocols
Danaidone functions as a male sex pheromone, playing a crucial role in the courtship behavior of several butterfly species. It often acts in concert with other compounds to form a species-specific pheromone bouquet. The biological activity of Danaidone is typically assessed using electroantennography (EAG) and behavioral assays.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to a volatile stimulus. A positive EAG response to Danaidone from a female butterfly's antenna indicates the presence of olfactory receptors sensitive to this compound.
Experimental Protocol: Electroantennography (General Overview)
A detailed protocol for conducting EAG experiments with butterflies can be found in specialized literature. The general steps are as follows:
-
Antenna Preparation: An antenna is carefully excised from a female butterfly.
-
Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes.
-
Stimulus Delivery: A controlled puff of air containing a known concentration of Danaidone is delivered over the antenna.
-
Signal Recording: The electrical potential change across the antenna is amplified and recorded.
For a comprehensive guide on EAG methodology, refer to publications such as:
-
Honda, K., et al. (2016). Production and sex‐pheromonal activity of alkaloid‐derived androconial compounds in the danaine butterfly, Parantica sita. Biological Journal of the Linnean Society. [8]
-
General protocols for EAG can also be found in various entomological and chemical ecology journals.
Caption: General workflow for an Electroantennography (EAG) experiment.
Behavioral Assays
Behavioral assays are essential to confirm the function of Danaidone as a pheromone. These experiments typically involve observing the response of female butterflies to the presence of Danaidone in a controlled environment.
Experimental Protocol: Behavioral Assay (General Overview)
Specific protocols for behavioral assays with butterflies can be found in the literature. A general procedure is outlined below:
-
Experimental Arena: A flight tunnel or olfactometer is used to create a controlled environment.
-
Stimulus Introduction: A point source releasing a controlled amount of Danaidone is placed in the arena.
-
Observation: A receptive female butterfly is introduced into the arena, and her behavior is observed and recorded.
-
Data Analysis: Behaviors such as upwind flight, hovering near the source, and courtship acceptance displays are quantified.
For examples of behavioral assay design, consult:
-
Honda, K., et al. (2016). Production and sex‐pheromonal activity of alkaloid‐derived androconial compounds in the danaine butterfly, Parantica sita. Biological Journal of the Linnean Society. [8]
Olfactory Signaling Pathway
The perception of pheromones like Danaidone in insects is a complex process that involves the detection of the molecule by specialized olfactory receptor neurons (ORNs) in the antennae, followed by the transduction of this chemical signal into an electrical signal that is processed by the brain. While the specific signaling pathway for Danaidone has not been fully elucidated, the general mechanisms of insect olfaction are well-studied.
Two primary types of receptor-mediated signaling pathways are known in insects:
-
Ionotropic Receptors (IRs): These are ligand-gated ion channels. The binding of a pheromone directly opens the channel, leading to an influx of ions and depolarization of the neuron.[9]
-
Metabotropic Receptors (Odorant Receptors - ORs): These are G-protein coupled receptors (GPCRs). Pheromone binding to an OR activates a G-protein, which in turn initiates a second messenger cascade (often involving cAMP), ultimately leading to the opening of ion channels and neuronal depolarization.[7][10][11]
It is likely that Danaidone is detected by a specific OR on the dendrites of an ORN in the female butterfly's antenna, triggering a metabotropic signaling cascade.
Caption: Postulated metabotropic signaling pathway for Danaidone reception.
Conclusion
Danaidone remains a molecule of significant interest, from its initial discovery in a butterfly's courtship display to its complex biosynthesis and potent pheromonal activity. The research highlighted in this guide provides a solid foundation for further investigation into the chemical ecology of butterflies, the evolution of insect-plant interactions, and the potential for developing novel, species-specific pest management strategies. Future research will likely focus on identifying the specific olfactory receptors for Danaidone and elucidating the precise enzymatic steps in its biosynthetic pathway.
References
- 1. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 2. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctan.math.utah.edu [ctan.math.utah.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Danaidone Extraction from Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danaidone, a pyrrolizidine alkaloid-derived compound, is a significant semiochemical in various insect species, particularly within the Lepidoptera order. It primarily functions as a male-produced sex pheromone, playing a crucial role in courtship and mating behaviors. The biosynthesis of Danaidone is intrinsically linked to the sequestration of pyrrolizidine alkaloids (PAs) from host plants. Male insects ingest these PAs and metabolize them into Danaidone, which is then stored and released from specialized scent glands, such as the hairpencils or alar organs.[1] The quantity and presence of Danaidone can be an indicator of a male's fitness, as it signals his ability to acquire and process defensive compounds.[1] Understanding the extraction and quantification of Danaidone is vital for research in chemical ecology, insect behavior, and the development of novel pest management strategies.
Data Presentation
The production of Danaidone can vary significantly based on the type of pyrrolizidine alkaloid ingested by the insect. The following table summarizes the quantitative yield of Danaidone from the danaine butterfly, Parantica sita, after oral administration of different PAs.
| Pyrrolizidine Alkaloid (PA) Administered | Average Danaidone Yield (µg per individual) |
| Intermedine (80%) and Lycopsamine (20%) mixture | 25.7[2] |
| Retronecine | 5.7 - 7.0[2] |
| Heliotrine | 5.7 - 7.0[2] |
| Monocrotaline (HCl salt) | < 0.5[2] |
| Retrorsine (HCl salt) | < 0.5[2] |
Experimental Protocols
Extraction of Danaidone from Insect Scent Glands
This protocol details the solvent-assisted extraction of Danaidone from the androconial organs (e.g., hairpencils or sex brands) of male butterflies.
Materials:
-
Insect specimens (male)
-
Hexane (analytical grade)
-
Microcentrifuge tubes (1.5 mL)
-
Fine-tipped forceps
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Dissection: Carefully dissect the scent glands (e.g., abdominal hairpencils or alar sex brands) from the male insect using fine-tipped forceps. For smaller insects, the entire abdomen may be used.
-
Solvent Extraction: Place the dissected tissue into a 1.5 mL microcentrifuge tube. Add 200 µL of hexane to the tube.
-
Homogenization (Optional): For tougher tissues, gently crush the glands against the side of the tube with the forceps to facilitate extraction.
-
Vortexing: Vortex the tube for 1 minute to ensure thorough mixing and extraction of the semiochemicals into the solvent.
-
Incubation: Allow the sample to incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes to pellet the tissue debris.
-
Supernatant Collection: Carefully transfer the hexane supernatant, which now contains the extracted Danaidone, to a clean vial for analysis.
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify Danaidone.
Quantification of Danaidone using GC-MS
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Procedure:
-
Calibration: Prepare a series of standard solutions of synthetic Danaidone of known concentrations in hexane. Inject these standards into the GC-MS to generate a calibration curve.
-
Sample Injection: Inject 1 µL of the insect extract into the GC-MS.
-
Data Analysis: Identify the Danaidone peak in the chromatogram based on its retention time and mass spectrum compared to the standard. Quantify the amount of Danaidone in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Danaidone Biosynthesis Pathway
The biosynthesis of Danaidone in insects begins with the ingestion of pyrrolizidine alkaloids from plants. These are then metabolized through a series of enzymatic reactions.
Caption: Biosynthesis of Danaidone from plant-derived pyrrolizidine alkaloids in insects.
Experimental Workflow for Danaidone Extraction and Analysis
This workflow outlines the key steps from sample preparation to data analysis for the quantification of Danaidone.
Caption: Workflow for Danaidone extraction and quantification.
Danaidone Signaling Pathway in Female Insects
Upon release by the male, Danaidone is detected by the female's antennae, initiating a signaling cascade that leads to a behavioral response.
Caption: Olfactory signaling pathway of Danaidone in female insects.[3][4][5]
References
- 1. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]
- 2. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect Sex-Pheromone Signals Mediated by Specific Combinations of Olfactory Receptors - ProQuest [proquest.com]
- 5. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Electroantennography (EAG) Assays of Danaidone Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This method provides a rapid and sensitive bioassay to screen for biologically active compounds, such as pheromones and other semiochemicals. Danaidone, a dihydropyrrolizine, is a known male-produced pheromone component in many species of Danaine butterflies, playing a crucial role in their mating behavior. Understanding the antennal response to Danaidone is essential for research in chemical ecology, pest management strategies involving mating disruption, and the development of novel attractants.
These application notes provide a detailed protocol for conducting EAG assays to measure the response of insect antennae to Danaidone. While specific quantitative dose-response data for Danaidone is not extensively available in published literature, this document presents a generalized protocol and representative data to guide researchers in their experimental design and execution. A study on the danaine butterfly, Parantica sita, has shown positive electroantennographic (EAG) responses of the female to both danaidone (DO) and 7R-hydroxydanaidal (7R-HD), indicating their role as sex pheromones.[1] Interestingly, in behavioral assays with Idea leuconoe, Danaidone alone elicited a weaker response compared to a blend of compounds, suggesting a synergistic effect with other semiochemicals.
Data Presentation
Due to the limited availability of specific public data on Danaidone EAG dose-responses, the following table is a representative example of how to structure such quantitative data. Researchers should generate their own data following the provided protocols.
Table 1: Representative EAG Dose-Response of Parantica sita to Danaidone
| Danaidone Concentration (µg/µL) | Mean EAG Response (mV) ± SEM (n=10) | Normalized Response (%) |
| Solvent Control (Hexane) | 0.1 ± 0.02 | 0 |
| 0.001 | 0.3 ± 0.05 | 10 |
| 0.01 | 0.8 ± 0.09 | 35 |
| 0.1 | 1.5 ± 0.12 | 70 |
| 1 | 2.0 ± 0.15 | 95 |
| 10 | 2.1 ± 0.18 | 100 |
Note: The data presented in this table is illustrative and intended for demonstration purposes only.
Experimental Protocols
This section provides a detailed methodology for performing EAG assays with Danaidone.
Materials and Reagents
-
Insects: Adult butterflies (e.g., Parantica sita) of the desired sex and age.
-
Danaidone: High-purity synthetic Danaidone.
-
Solvent: High-purity hexane or paraffin oil.
-
Saline Solution: Insect saline solution (e.g., Ringer's solution).
-
Electrodes: Ag/AgCl glass capillary electrodes.
-
Micromanipulators: For precise electrode placement.
-
Amplifier: High-impedance DC amplifier.
-
Data Acquisition System: A/D converter and software for recording and analyzing EAG signals.
-
Air Delivery System: Purified and humidified air stream.
-
Stimulus Delivery: Pasteur pipettes with filter paper strips.
-
Dissection Tools: Fine scissors, forceps, and a stereomicroscope.
Preparation of Danaidone Stimuli
-
Prepare a stock solution of Danaidone in the chosen solvent (e.g., 10 µg/µL).
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µL).
-
Apply 10 µL of each dilution onto a small strip of filter paper (e.g., 1 cm x 2 cm).
-
Allow the solvent to evaporate for 30-60 seconds, leaving the Danaidone impregnated on the filter paper.
-
Insert the filter paper into a clean Pasteur pipette. Prepare a control pipette with filter paper treated only with the solvent.
Antenna Preparation
-
Immobilize the insect (e.g., by chilling or using a restraining tube).
-
Carefully excise one antenna at its base using fine scissors under a stereomicroscope.
-
Immediately mount the excised antenna onto the electrode holder.
-
Insert the basal end of the antenna into the reference electrode filled with insect saline.
-
Cut a small portion of the distal tip of the antenna and connect it to the recording electrode, also filled with insect saline, ensuring a good electrical contact.
EAG Recording
-
Position the mounted antenna in a continuous, purified, and humidified air stream directed towards it.
-
Place the tip of the stimulus delivery pipette into the air stream, approximately 1 cm from the antenna.
-
Record the baseline electrical activity of the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette to deliver the Danaidone vapor to the antenna.
-
Record the resulting depolarization of the antennal potential (the EAG response).
-
Allow the antenna to recover to the baseline level before delivering the next stimulus (typically 30-60 seconds).
-
Present the stimuli in ascending order of concentration, with a solvent control presented at the beginning and periodically throughout the experiment to monitor the antenna's viability.
Data Analysis
-
Measure the amplitude of the EAG response (in millivolts, mV) from the baseline to the peak of the negative deflection.
-
Subtract the average response to the solvent control from the responses to Danaidone to correct for mechanical stimulation.
-
Normalize the data by expressing the response to each concentration as a percentage of the response to the highest concentration.
-
Generate a dose-response curve by plotting the mean normalized response against the logarithm of the Danaidone concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting an EAG assay.
References
Application Notes and Protocols for the Field Collection of Danaidone-Producing Butterflies
Introduction
Danaidone is a dihydropyrrolizine compound utilized as a male sex pheromone by numerous species of Danaine butterflies, often referred to as milkweed butterflies. This pheromone plays a crucial role in courtship and mating, with males deriving the precursor pyrrolizidine alkaloids (PAs) from various plant sources. The study of Danaidone and its biosynthetic pathways is of significant interest to researchers in chemical ecology, evolutionary biology, and drug development, given the toxicological properties of PAs and the intricate insect-plant interactions they represent.
These application notes provide a comprehensive overview of the techniques for the field collection of Danaidone-producing butterflies, with a focus on ethical considerations, baiting and trapping, specimen preservation, and laboratory analysis. The protocols provided are intended for researchers, scientists, and drug development professionals.
Ethical Considerations and Best Practices in Field Collection
The collection of insects for scientific purposes must be conducted responsibly to minimize the impact on local populations and their habitats. Ethical considerations are paramount to ensure the sustainability of research and the conservation of the species under investigation.
Core Principles:
-
Justification of Collection: Researchers should have a clear and scientifically valid reason for collecting specimens. The number of individuals collected should be the minimum necessary to achieve the research objectives.
-
Conservation Status: Prior to any collection activities, it is essential to determine the conservation status of the target species at both local and global levels. Organizations such as the International Union for Conservation of Nature (IUCN) provide valuable resources. Collection of threatened or endangered species should be avoided unless it is part of a permitted conservation project.
-
Permits and Regulations: All necessary permits for collection must be obtained from the relevant authorities managing the land where the research will be conducted. This may include national and local government agencies.
-
Minimizing Harm: Humane methods should be employed for capturing and euthanizing specimens. Over-collection in a single area should be avoided to prevent local population depletion.
-
Habitat Preservation: Care should be taken to minimize disturbance to the surrounding habitat during collection activities.
-
Specimen Vouchering: Collected specimens should be properly preserved and, when possible, vouchered in a recognized museum or research collection to be available for future scientific study.[1]
Field Collection Techniques
The primary methods for collecting Danaidone-producing butterflies in the field involve active capture with nets and passive collection using baits and traps. The choice of method will depend on the specific research goals and the behavior of the target species.
Active Collection: Aerial Netting
Aerial netting is a common method for collecting individual butterflies. A lightweight, long-handled net with a fine mesh is used to capture butterflies in flight or while they are resting on vegetation.
Passive Collection: Baiting with Pyrrolizidine Alkaloids (PAs)
Male Danaine butterflies are strongly attracted to withering or damaged plants that contain pyrrolizidine alkaloids (PAs), which they sequester for the production of Danaidone.[2][3] This behavior can be exploited for targeted collection using PA-baits.
Commonly Used PA Source Plants for Baiting:
-
Heliotropium species (Family: Boraginaceae)
-
Crotalaria species (Family: Fabaceae)
-
Parsonsia species (Family: Apocynaceae)
-
Eupatorium species (Family: Asteraceae)
Experimental Protocols
Protocol 1: Preparation of a Pyrrolizidine Alkaloid (PA) Bait
This protocol describes the preparation of a simple and effective bait using dried plant material known to contain PAs.
Materials:
-
Freshly collected PA-containing plants (e.g., Heliotropium indicum)
-
Scissors or shears
-
Shallow tray or dish
-
Water mister
Procedure:
-
Harvest fresh, healthy plant material from a known PA-containing species.
-
Allow the plant material to wither in a dry, shaded area for 24-48 hours. The withering process makes the PAs more accessible and attractive to the butterflies.
-
Once withered, the plant material can be used directly as bait. For longer-term storage and use, the material can be completely dried and stored in a sealed container.
-
To deploy the bait in the field, place the withered or dried plant material in a shallow tray.
-
Lightly mist the plant material with water to rehydrate it slightly, which can enhance the release of volatile attractants.
-
Place the bait in a location where butterflies are likely to be active, such as along forest edges or in sunny clearings.
Protocol 2: Specimen Preservation for Chemical Analysis
Proper preservation of collected specimens is crucial for the subsequent analysis of Danaidone.
Materials:
-
Glassine envelopes
-
Forceps
-
Portable cooler with ice packs
-
-20°C or -80°C freezer
-
Vials with 95-100% ethanol (for DNA analysis)
Procedure:
-
Immediately after capture, carefully place the butterfly into a glassine envelope with its wings folded over its back to prevent scale damage.
-
Record collection data (date, time, location, collector) on the envelope.
-
Place the envelopes in a portable cooler with ice packs for transport from the field.
-
For pheromone analysis, specimens should be frozen at -20°C or -80°C as soon as possible. This preserves the chemical integrity of the Danaidone.
-
If DNA analysis is also required, a leg can be removed and placed in a vial of 95-100% ethanol before freezing the rest of the specimen.
Protocol 3: Solvent Extraction of Danaidone from Androconia
This protocol outlines a general method for the solvent extraction of Danaidone from the male butterfly's scent organs (androconia).
Materials:
-
Frozen butterfly specimen (male)
-
Dissecting microscope
-
Fine-tipped forceps and dissecting scissors
-
1.5 mL glass vial with a PTFE-lined cap
-
Hexane (or dichloromethane), analytical grade
-
Internal standard (e.g., a known concentration of a synthetic alkane)
-
Micropipette
Procedure:
-
Thaw the frozen male butterfly specimen.
-
Under a dissecting microscope, carefully excise the androconia (scent patches or hairpencils, depending on the species).
-
Place the excised tissue into a 1.5 mL glass vial.
-
Add a known volume of solvent (e.g., 200 µL of hexane) containing an internal standard to the vial.
-
Allow the extraction to proceed for a set period (e.g., 1 hour) at room temperature.
-
Carefully remove the tissue from the solvent.
-
The resulting solvent extract, containing the Danaidone, is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 4: Quantification of Danaidone using GC-MS
This protocol provides a general workflow for the quantitative analysis of Danaidone in the solvent extract.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or similar
-
Mass Spectrometer: Agilent 5975C or similar
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
Procedure:
-
Inject 1 µL of the solvent extract into the GC-MS.
-
Acquire the data in full scan mode.
-
Identify the Danaidone peak based on its retention time and mass spectrum (characteristic ions).
-
Quantify the amount of Danaidone by comparing the peak area of Danaidone to the peak area of the internal standard.
-
Create a calibration curve with known concentrations of a synthetic Danaidone standard to determine the absolute amount in the sample.
Data Presentation
Quantitative data on Danaidone content can vary significantly between species and even individuals based on their success in sequestering PAs.
| Species | Common Name | Average Danaidone per Male (µg) | Pyrrolizidine Alkaloid Source | Reference |
| Parantica sita | Chestnut Tiger | 25.7 | Intermedine/Lycopsamine | [4] |
| Parantica sita | Chestnut Tiger | 5.7 - 7.0 | Retronecine or Heliotrine | [4] |
This table will be expanded as more quantitative data becomes available.
Visualizations
Logical Workflow for Field Collection and Analysis
Caption: Workflow from ethical planning to laboratory analysis.
Putative Danaidone Biosynthesis and Pheromone Signaling Pathway
Caption: Biosynthesis and signaling of Danaidone.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Baiting Insects with Pyrrolizidine Alkaloids (PAs): A Fieldwork-Oriented Review and Guide to PA-Pharmacophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Synthetic Danaidone in Behavioral Studies: A Review of Current Research
Initial Assessment: A comprehensive review of scientific literature reveals no established applications of synthetic Danaidone in behavioral studies pertaining to neuroscience or drug development in vertebrate models. Research on Danaidone is primarily focused on its role as a natural product in the chemical ecology of insects, specifically as a sex pheromone in certain species of butterflies.
Danaidone is a dihydropyrrolizine compound that males of some butterfly species, such as Parantica sita (the chestnut tiger butterfly), secrete from their alar androconial organs (sex brands).[1][2] The production of Danaidone is dependent on the ingestion of pyrrolizidine alkaloids (PAs) from plants by the adult male butterflies.[1] These sequestered PAs are then converted into Danaidone.
The primary function of Danaidone, often in conjunction with other compounds, is to act as a male sex pheromone to elicit acceptance behavior from females during courtship.[2][3] Behavioral experiments have demonstrated that the presence of Danaidone can be crucial for successful mating in these butterfly species.[2]
While the provided search results touch upon various animal models and protocols for behavioral studies in contexts like depression, anxiety, learning, and memory, none of these studies utilize or mention Danaidone.[4][5][6][7][8][9][10][11][12][13][14][15] The pharmacology and toxicology of pyrrolizidine alkaloids, the precursors to Danaidone, are studied, but this is in the context of their potential toxicity to livestock and humans, not the behavioral effects of Danaidone itself.[16][17][18]
Known Biological Role of Danaidone: Insect Pheromone
To clarify the existing scientific understanding of Danaidone, the following information is provided based on studies of its natural function in butterflies.
Biosynthesis and Function
Danaidone is biosynthesized by certain male butterflies from pyrrolizidine alkaloids (PAs) obtained from plants. The types and quantities of ingested PAs can influence the amount of Danaidone produced. For instance, in Parantica sita, males fed a mixture of intermedine and lycopsamine produced significantly more Danaidone than those fed other PAs like retronecine or heliotrine.[1]
The logical workflow for the natural function of Danaidone in butterflies can be summarized as follows:
This diagram illustrates the pathway from the male butterfly's acquisition of precursor compounds to the ultimate behavioral response in the female, leading to mating. This represents the current and sole context in which Danaidone's behavioral effects have been scientifically documented.
References
- 1. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. It's All in the Mix: Blend-Specific Behavioral Response to a Sexual Pheromone in a Butterfly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of dopamine in learning, memory, and performance of a water escape task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bidirectional role of dopamine in learning and memory-active forgetting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Addiction Using Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous anhedonia and exaggerated locomotor activation in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocols for behavioral imaging: seeing animal models of drug abuse in a new light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral evidence for the abuse potential of the novel synthetic cathinone alpha-pyrrolidinopentiothiophenone (PVT) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for two models of behavioral transition from action to no-action when facing prolonged uncontrollable experience in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for Behaviorally Phenotyping the Transgenic Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Mate Choice in Butterflies Using Danaidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of insect communication, chemical signals are paramount. For many species of Danaine butterflies, such as the Queen (Danaus gilippus) and the Chestnut Tiger (Parantica sita), a dihydropyrrolizine compound known as Danaidone is a key component of the male's courtship pheromone.[1][2] This pheromone is not synthesized de novo; instead, it is derived from pyrrolizidine alkaloids (PAs) that male butterflies pharmacophagously acquire from specific plants.[3][4]
The ingested PAs are metabolized into Danaidone and related compounds, which are then stored in specialized scent organs called androconia (e.g., hairpencils or alar sex brands).[1][5] During courtship, the male disseminates these chemicals, often in close range to the female's antennae.[1] The presence and concentration of Danaidone can act as an honest signal of the male's fitness, indicating his ability to sequester protective alkaloids which can be transferred to the female and her eggs, thus increasing their survival rate.[1] Consequently, females assess this chemical signal to choose their mates, making Danaidone a crucial tool for studying sexual selection, chemical ecology, and neuroethology in butterflies.
These application notes provide a summary of the biochemical pathways, experimental protocols, and quantitative data related to the use of Danaidone in mate choice research.
Biochemical Pathway and Signaling
Male Danaine butterflies actively seek out and ingest PAs from withered plants.[1][6] These alkaloids are then processed and converted into dihydropyrrolizines like Danaidone.[7] The quantity and quality of the pheromone produced are directly dependent on the specific PAs ingested.[2][8]
Caption: Biosynthesis of Danaidone from plant-derived pyrrolizidine alkaloids.
During courtship, the male releases the pheromone from his androconia. The female detects Danaidone with receptors on her antennae, initiating a neural cascade that results in a behavioral response: either acceptance or rejection of the male.[1][5]
Caption: Danaidone signaling pathway from male release to female response.
Data Presentation
Quantitative studies, particularly with the butterfly Parantica sita, demonstrate a strong correlation between the type of PA ingested by males, the amount of Danaidone produced, and subsequent mating success.
Table 1: Danaidone Production in Parantica sita Based on Ingested Pyrrolizidine Alkaloids [2]
| Pyrrolizidine Alkaloid (PA) Administered | Average Danaidone Produced (µg per male) |
| Intermedine (80%) / Lycopsamine (20%) | 25.7 |
| Retronecine | 7.0 |
| Heliotrine | 5.7 |
| Monocrotaline (HCl salt) | < 0.5 |
| Retrorsine (HCl salt) | < 0.5 |
Table 2: Mating Success in Parantica sita Males Based on Pyrrolizidine Alkaloid Diet [8]
| Male Cohort Diet (Total Quantity) | Number of Males | Number of Females | Percentage of Males Mated |
| A: Intermedine/Lycopsamine (1.5 mg) | 5 | 16 | 60% |
| B: Intermedine/Lycopsamine (0.5 mg) | 5 | 16 | 40% |
| C: Heliotrine (1.5 mg) | 5 | 16 | 20% |
| D: Hydrolysate of I/L (1.5 mg) | 5 | 16 | 0% |
Note: The proportion of mated males in cohort A was significantly higher than in cohorts C and D (p < 0.05).[8]
Experimental Protocols
The study of Danaidone's role in mate choice involves a multi-step process, from feeding and extraction to chemical and behavioral analysis.
Caption: General experimental workflow for studying Danaidone in butterflies.
Protocol 1: Pyrrolizidine Alkaloid (PA) Administration and Danaidone Extraction
Objective: To feed male butterflies with specific PAs and extract the resulting pheromonal compounds for analysis.
Materials:
-
Newly eclosed male butterflies (e.g., Parantica sita).
-
Pyrrolizidine alkaloids (e.g., intermedine, lycopsamine) dissolved in a sugar solution (e.g., 20% sucrose).
-
Control solution (sugar solution only).
-
Microcapillary tubes or syringes for feeding.
-
Solvent for extraction (e.g., Hexane).
-
Glass vials.
-
Vortex mixer.
-
Fine-point forceps.
Methodology:
-
Isolate Butterflies: Upon eclosion, isolate individual male butterflies to ensure they are naive (have not fed on any PAs).
-
PA Administration: After a maturation period (~1 week), provide individual males with a known quantity and concentration of a specific PA dissolved in a sugar solution.[3][5] Control males should be fed only the sugar solution.
-
Incubation Period: Allow several days for the males to metabolize the ingested PAs.
-
Pheromone Extraction: a. Euthanize the butterfly. b. Carefully excise the androconia (e.g., alar sex brands or abdominal hairpencils) using fine-point forceps. c. Place the tissue in a glass vial containing a known volume of hexane. d. Agitate the vial (e.g., using a vortex mixer) for several minutes to extract the chemical compounds. e. Remove the tissue, and the resulting solvent now contains the pheromone extract.
-
Storage: Store the extract at -20°C in a sealed vial until analysis.
Protocol 2: Quantifying Danaidone using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify Danaidone and other related compounds in the male pheromone extract.
Materials:
-
Pheromone extract from Protocol 1.
-
Synthetic Danaidone standard.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., non-polar or mid-polar capillary column).
-
Helium (carrier gas).
Methodology:
-
Sample Preparation: Concentrate the pheromone extract under a gentle stream of nitrogen if necessary. Prepare a calibration curve using serial dilutions of the synthetic Danaidone standard.
-
GC-MS Injection: Inject a small volume (e.g., 1 µL) of the sample extract into the GC-MS system.
-
Chromatographic Separation: Run a temperature program to separate the different volatile compounds in the mixture. A typical program might start at 60°C and ramp up to 280°C.
-
Mass Spectrometry Analysis: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer.
-
Identification: Identify Danaidone by comparing its retention time and mass spectrum to that of the synthetic standard.[9]
-
Quantification: Calculate the amount of Danaidone in the sample by comparing the peak area to the calibration curve generated from the standard.
Protocol 3: Electroantennography (EAG) Assay for Female Antennal Response
Objective: To measure the electrophysiological response of female antennae to Danaidone, confirming its role as a semiochemical.
Materials:
-
Live, virgin female butterflies.
-
Pheromone extracts or synthetic Danaidone diluted in a solvent.
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software).
-
Glass capillaries filled with saline solution.
-
Odor delivery system (puff generator).
-
Filter paper strips.
Methodology:
-
Antenna Preparation: Immobilize a female butterfly. Carefully excise one antenna at its base and mount it between two electrodes on the EAG probe.
-
Odor Stimulus Preparation: Apply a known amount of the Danaidone solution onto a filter paper strip and insert it into a Pasteur pipette. Allow the solvent to evaporate.
-
Stimulus Delivery: Deliver a puff of purified, humidified air through the pipette, carrying the odorant over the mounted antenna.
-
Data Recording: Record the resulting depolarization (voltage change) from the antenna using the EAG software. This voltage change is the EAG response.[5]
-
Controls: Use a solvent-only puff as a negative control and a known standard odorant to ensure the preparation is responsive.
-
Dose-Response: Test a range of Danaidone concentrations to generate a dose-response curve, determining the female's sensitivity to the pheromone.[1]
Protocol 4: Behavioral Mate Choice Assay
Objective: To determine if the presence and quantity of Danaidone on males influences female mating decisions.
Materials:
-
PA-fed males (from Protocol 1).
-
Control (PA-unfed) males.
-
Virgin, receptive female butterflies.
-
Mating arena (e.g., large mesh cage).[10]
-
Video recording equipment.
Methodology:
-
Experimental Setup (Choice Test): a. Place one virgin female in the mating arena. b. Introduce one PA-fed male and one control male simultaneously. Ensure males are matched for age and size. c. Record all courtship interactions and the final mating outcome over a set period (e.g., 30-60 minutes).[10]
-
Experimental Setup (No-Choice Test): a. Place one virgin female in the arena with a single male (either PA-fed or control). b. Record courtship latency, duration, and whether copulation occurs.
-
Pheromone Blocking (Alternative Method): a. As an alternative to feeding studies, the androconia of a male can be physically blocked (e.g., with a tiny amount of non-toxic nail varnish) to prevent pheromone release.[11] b. The mating success of blocked males can then be compared to that of sham-treated or untreated males.
-
Data Analysis: Analyze the recorded videos to score behaviors such as courtship frequency, duration, and mating success. Use appropriate statistical tests (e.g., Chi-square, logistic regression) to compare outcomes between treatment groups.[8][10]
References
- 1. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]
- 2. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butterflies on a Chemical Quest: The Alkaloid Attraction – Butterfly Lady [butterfly-lady.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Baiting Insects with Pyrrolizidine Alkaloids (PAs): A Fieldwork-Oriented Review and Guide to PA-Pharmacophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Male sex pheromone release and female mate choice in a butterfly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of sodium puddling on male mating success, courtship and flight in a swallowtail butterfly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peerj.com [peerj.com]
Application Notes and Protocols for Efficacy Testing of Danaidone
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
This document provides a comprehensive guide for the preclinical evaluation of Danaidone, a novel investigational compound with putative anti-cancer properties. The following protocols and application notes describe a standard workflow for assessing the efficacy of a new chemical entity from initial in vitro screening to in vivo validation.
Disclaimer: "Danaidone" is treated here as a hypothetical compound for illustrative purposes. The proposed mechanism of action and subsequent experimental designs are based on common pathways and methodologies in cancer drug discovery. Researchers should adapt these protocols based on the known or hypothesized biological activity of their specific compound.
II. Hypothesized Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
For the purpose of this guide, we will hypothesize that Danaidone exerts its anti-cancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[1][2][3]
The following diagram illustrates the core components of the PI3K/Akt/mTOR pathway and the proposed point of inhibition by Danaidone.
Caption: Hypothesized Danaidone action on the PI3K/Akt/mTOR pathway.
III. In Vitro Efficacy Testing Workflow
A tiered approach is recommended for in vitro testing, starting with broad screening for cytotoxic activity and progressing to more detailed mechanistic assays.
Caption: Tiered workflow for in vitro evaluation of Danaidone.
IV. In Vitro Experimental Protocols
Protocol 1: Cell Viability MTT Assay
Objective: To determine the concentration of Danaidone that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Danaidone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO).
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Danaidone in culture medium.
-
Remove the medium from the wells and add 100 µL of the Danaidone dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[4]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Data Presentation: Danaidone IC50 Values
| Cell Line | Tissue of Origin | Danaidone IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 3.5 |
| PC-3 | Prostate Cancer | 12.1 |
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis and distinguish it from necrosis.
Materials:
-
Cells treated with Danaidone (at IC50 concentration)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Seed cells and treat with Danaidone (e.g., 1x and 2x IC50) and vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
Data Presentation: Apoptosis Induction by Danaidone (24h Treatment)
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Danaidone (5 µM) | 60.3 | 25.8 | 13.9 |
| Danaidone (10 µM) | 35.7 | 45.1 | 19.2 |
Protocol 3: Western Blot Analysis
Objective: To confirm that Danaidone inhibits the PI3K/Akt/mTOR signaling pathway by assessing the phosphorylation status of key proteins.
Materials:
-
Cell lysates from Danaidone-treated cells
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Treat cells with Danaidone for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane with primary antibody overnight at 4°C.[8]
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate to detect the signal using an imaging system.
Expected Results: A dose- and time-dependent decrease in the phosphorylation of Akt and mTOR in Danaidone-treated cells compared to vehicle controls. Total protein levels should remain unchanged.
V. In Vivo Efficacy Testing
Following promising in vitro results, in vivo studies are conducted to evaluate the anti-tumor efficacy and safety of Danaidone in a living organism. The subcutaneous xenograft model is a standard initial approach.[2]
Caption: Workflow for a subcutaneous xenograft efficacy study.
Protocol 4: Subcutaneous Xenograft Model
Objective: To assess the in vivo anti-tumor activity of Danaidone.
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
HCT116 human colon cancer cells.
-
Matrigel (optional, can improve tumor take rate).
-
Danaidone formulation for injection (e.g., in a solution of saline, ethanol, and Cremophor).
-
Calipers for tumor measurement.
Procedure:
-
Prepare a suspension of 2-5 x 10^6 HCT116 cells in 100-200 µL of sterile PBS, optionally mixed 1:1 with Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[3]
-
Group 1: Vehicle Control
-
Group 2: Danaidone (e.g., 25 mg/kg)
-
Group 3: Danaidone (e.g., 50 mg/kg)
-
Group 4: Positive Control (a standard-of-care chemotherapy agent)
-
-
Administer treatment (e.g., daily intraperitoneal injection) for 21-28 days.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and general health of the mice 2-3 times per week as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further ex vivo analysis (e.g., Western Blot, Immunohistochemistry).
Data Presentation: In Vivo Efficacy of Danaidone in HCT116 Xenografts
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1580 ± 210 | - | +5.2 |
| Danaidone (25 mg/kg) | 890 ± 150 | 43.7 | +1.5 |
| Danaidone (50 mg/kg) | 450 ± 95 | 71.5 | -2.3 |
| Positive Control | 380 ± 80 | 76.0 | -8.5 |
Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints: Overall survival, body weight changes (as a proxy for toxicity), and biomarker analysis of excised tumors.
References
- 1. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 5. Novel Oncology Endpoints Take Time, Require Broad Outreach, US FDA Says [insights.citeline.com]
- 6. quanticate.com [quanticate.com]
- 7. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Trial Endpoints in Cancer Research: Four Terms You Should Know [astrazeneca-us.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Danaidone
Welcome to the technical support center for the total synthesis of Danaidone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this pyrrolizidine alkaloid. The information is based on established synthetic routes and aims to provide practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common overarching challenges in the total synthesis of Danaidone?
The total synthesis of Danaidone, while achievable, presents several common challenges primarily related to the stability of intermediates and the control of key chemical transformations. Researchers often encounter difficulties with:
-
Pyrrole Reactivity and Stability: The pyrrole core is susceptible to polymerization or decomposition under strongly acidic or oxidizing conditions. Careful selection of reagents and reaction conditions is crucial.
-
Low Yields in Key Steps: Certain reactions, such as cyclization and condensation steps, can be low-yielding if not optimized.
-
Purification of Intermediates: Some intermediates may be oils or have similar polarities to byproducts, making chromatographic purification challenging.
-
Reagent Sensitivity: Reactions involving organometallic reagents, such as the Reformatsky reaction, require strictly anhydrous conditions to avoid quenching of the reagent and low yields.
Q2: Which are the main established synthetic routes to Danaidone?
There are two primary synthetic routes reported in the literature, each with its own set of advantages and challenges:
-
The Roeder Synthesis (1985): This route utilizes a Dieckmann cyclization of an N-alkyated pyrrole derivative as the key step to construct the bicyclic core of Danaidone.
-
The Meinwald Synthesis (1966): This is the first reported synthesis and employs a Reformatsky reaction followed by a dehydration and cyclization sequence.
Q3: Is a biomimetic synthesis of Danaidone feasible?
A biomimetic approach, mimicking the natural biosynthesis of Danaidone from pyrrolizidine alkaloids (PAs) ingested by butterflies, is a conceptually interesting strategy. In nature, specific PAs are converted to Danaidone. A laboratory equivalent would likely involve the oxidation and rearrangement of a suitable PA precursor. While potentially elegant, this approach faces challenges in sourcing the specific PA starting materials and controlling the enzymatic-like transformations in a laboratory setting, which may lead to a mixture of products.
Troubleshooting Guides by Synthetic Route
Route 1: The Roeder Synthesis
This synthesis begins with ethyl 3-methyl-1H-pyrrole-2-carboxylate and proceeds via N-alkylation and a subsequent Dieckmann cyclization.
Experimental Workflow: Roeder Synthesis
Caption: Workflow for the total synthesis of Danaidone via the Roeder route.
Troubleshooting: Roeder Synthesis
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield in N-alkylation step | 1. Incomplete deprotonation of the pyrrole nitrogen. 2. Competing polymerization of ethyl acrylate. 3. Reaction not driven to completion. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) in an aprotic solvent like THF or DMF. Ensure the pyrrole is fully deprotonated before adding ethyl acrylate. 2. Add ethyl acrylate slowly at a lower temperature (e.g., 0 °C) to control polymerization. 3. Increase reaction time and/or temperature moderately. Monitor by TLC. |
| Dieckmann cyclization fails or gives low yield | 1. Base is not strong enough to deprotonate the α-carbon. 2. Presence of water in the reaction mixture. 3. Reverse Claisen condensation of the product. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide in an anhydrous, high-boiling solvent like toluene or xylene. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. After cyclization, quench the reaction with acid to neutralize the base and isolate the β-keto ester. Do not heat the basic reaction mixture for extended periods after the reaction is complete. |
| Difficult purification of the cyclized β-keto ester | The product may be an oil and have similar polarity to starting material or byproducts. | 1. Attempt crystallization if possible. 2. Use a different solvent system for column chromatography to improve separation. 3. Consider converting the product to a solid derivative for purification, followed by regeneration. |
| Incomplete hydrolysis or decarboxylation | 1. Hydrolysis conditions are too mild. 2. Decarboxylation requires higher temperatures. | 1. For hydrolysis, use a stronger base (e.g., 6M NaOH) and heat. 2. After acidification of the carboxylate, ensure the solution is heated sufficiently (often reflux in a suitable solvent) to drive off CO₂. |
Route 2: The Meinwald Synthesis
This pioneering synthesis starts from 2-formyl-3-methylpyrrole and involves a key Reformatsky reaction.
Experimental Workflow: Meinwald Synthesis
Caption: Workflow for the total synthesis of Danaidone via the Meinwald route.
Troubleshooting: Meinwald Synthesis
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Reformatsky reaction does not initiate or is sluggish | 1. Inactive zinc metal. 2. Presence of moisture in the reaction. 3. Low quality of ethyl bromoacetate. | 1. Activate the zinc dust prior to use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum, or using a small amount of iodine to initiate the reaction. 2. Use oven-dried glassware and anhydrous solvents (e.g., dry benzene or THF). Perform the reaction under an inert atmosphere. 3. Use freshly distilled ethyl bromoacetate. |
| Low yield of β-hydroxy ester in Reformatsky step | 1. Competing side reactions of the organozinc reagent. 2. Incomplete reaction. | 1. Add the aldehyde slowly to the pre-formed organozinc reagent to minimize self-condensation. 2. Ensure sufficient reaction time and maintain a gentle reflux. Monitor the disappearance of the aldehyde by TLC. |
| Dehydration of the β-hydroxy ester gives a mixture of products | 1. Isomerization of the double bond. 2. Polymerization under harsh acidic conditions. | 1. Use milder dehydration conditions. Instead of strong acids, consider using reagents like Martin's sulfurane or gentle heating with a catalytic amount of iodine. 2. Avoid strong, hot acids. Purification of the desired α,β-unsaturated ester may be necessary before proceeding. |
| Final cyclization step is inefficient | 1. The carboxylic acid is not sufficiently activated. 2. Unfavorable ring-closing geometry or steric hindrance. | 1. Convert the carboxylic acid to a more reactive species, such as an acid chloride (using SOCl₂ or (COCl)₂) or a mixed anhydride, before attempting cyclization. 2. This is an inherent challenge. Ensure high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. |
Summary of Synthetic Approaches
The following tables provide a comparative overview of the key transformations in the two major synthetic routes to Danaidone. Yields are often variable and dependent on specific experimental conditions.
Table 1: Key Steps in the Roeder Synthesis of Danaidone
| Step | Reaction Type | Starting Material | Key Reagents | Product |
| 1 | N-Alkylation | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | Ethyl acrylate, Base (e.g., K₂CO₃) | Diethyl 1-(2-ethoxycarbonylethyl)-3-methyl-1H-pyrrole-2,5-dicarboxylate analogue |
| 2 | Dieckmann Cyclization | N-Alkylated Pyrrole Diester | Strong Base (e.g., NaH, t-BuOK) | Cyclized β-Keto Ester |
| 3 | Hydrolysis & Decarboxylation | Cyclized β-Keto Ester | Acid or Base, then Heat | Danaidone |
Table 2: Key Steps in the Meinwald Synthesis of Danaidone
| Step | Reaction Type | Starting Material | Key Reagents | Product |
| 1 | Reformatsky Reaction | 2-Formyl-3-methylpyrrole | Ethyl bromoacetate, Activated Zn | β-Hydroxy Ester Intermediate |
| 2 | Dehydration | β-Hydroxy Ester Intermediate | Acid or Dehydrating Agent | α,β-Unsaturated Ester |
| 3 | Hydrolysis | α,β-Unsaturated Ester | Base (e.g., NaOH), then Acid | α,β-Unsaturated Carboxylic Acid |
| 4 | Cyclization | α,β-Unsaturated Carboxylic Acid | Activating Agent (optional), Heat | Danaidone |
This technical support guide is intended to be a helpful resource. For detailed experimental procedures, please refer to the original publications. Successful synthesis often requires careful optimization of the published conditions for your specific laboratory setup and reagents.
Technical Support Center: Synthesis of Danaidone
Welcome to the technical support center for the synthesis of Danaidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of Danaidone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce Danaidone?
A1: The most prevalent and established synthetic route to Danaidone is the oxidation of the allylic alcohol of retronecine. This method is favored for its relative simplicity and accessibility of the starting material.
Q2: Which oxidizing agent is recommended for the conversion of retronecine to Danaidone?
A2: Activated manganese dioxide (MnO₂) is the most commonly used and effective oxidizing agent for the selective oxidation of the allylic alcohol in retronecine to the corresponding ketone, Danaidone. While other oxidizing agents can be used for allylic alcohol oxidation, MnO₂ is preferred for its chemoselectivity, minimizing over-oxidation and side reactions.
Q3: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?
A3: Low yields in Danaidone synthesis can stem from several factors. Refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and their solutions, covering aspects like reagent quality, reaction conditions, and workup procedures.
Q4: What are the common impurities or byproducts I should be aware of?
A4: Common impurities include unreacted retronecine, over-oxidation products, and potential isomers. The formation of these byproducts is often influenced by the reaction conditions.
Q5: How can I effectively purify the synthesized Danaidone?
A5: Purification is typically achieved through column chromatography followed by recrystallization. The choice of solvent systems for both techniques is crucial for obtaining high-purity Danaidone. Detailed protocols are provided in the Experimental Protocols section.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Danaidone via the oxidation of retronecine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Retronecine | 1. Inactive Manganese Dioxide: The activity of MnO₂ can vary significantly depending on its preparation and storage. 2. Insufficient MnO₂: A large excess of MnO₂ is often required for this heterogeneous reaction. 3. Inappropriate Solvent: The solvent plays a crucial role in the adsorption of the alcohol onto the MnO₂ surface. | 1. Use freshly activated MnO₂. Activation can be done by heating commercially available MnO₂ at 110-120 °C for several hours prior to use. Alternatively, prepare active MnO₂ from KMnO₄ and MnSO₄. 2. Increase the molar excess of MnO₂. A 10 to 20-fold excess (by weight) is a good starting point. 3. Chloroform or dichloromethane are commonly used solvents. Ensure the solvent is anhydrous. |
| Formation of Multiple Products (Byproducts) | 1. Over-oxidation: Prolonged reaction times or highly reactive MnO₂ can lead to the formation of undesired oxidation products. 2. Isomerization: The reaction conditions might favor the formation of isomers. 3. Decomposition: The starting material or product may be sensitive to the reaction conditions. | 1. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed. 2. Optimize the reaction temperature. Running the reaction at room temperature is generally recommended to minimize side reactions. 3. Ensure the reaction is run under a neutral pH. |
| Difficulties in Isolating the Product | 1. Product adsorbed on MnO₂: Danaidone can adsorb onto the surface of the MnO₂, leading to lower isolated yields. 2. Emulsion formation during workup: This can complicate the separation of organic and aqueous layers. | 1. After filtration of the MnO₂, wash the solid residue thoroughly with a more polar solvent like ethyl acetate or acetone to recover the adsorbed product. 2. Use a saturated NaCl solution (brine) during the aqueous wash to help break up emulsions. |
| Low Recovery After Purification | 1. Inappropriate solvent system for chromatography: This can lead to poor separation and loss of product. 2. Product loss during recrystallization: Using a solvent in which Danaidone is too soluble at cold temperatures will result in low recovery. | 1. Use a gradient elution for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexanes. 2. For recrystallization, a solvent system of diethyl ether and petroleum ether is often effective. Ensure the minimum amount of hot solvent is used to dissolve the product. |
Experimental Protocols
Synthesis of Danaidone from Retronecine via Manganese Dioxide Oxidation
This protocol is based on established methods for the oxidation of allylic alcohols.
Materials:
-
Retronecine
-
Activated Manganese Dioxide (MnO₂)
-
Chloroform (anhydrous)
-
Celite®
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve retronecine (1.0 eq) in anhydrous chloroform (approximately 20 mL per gram of retronecine).
-
Add activated manganese dioxide (10-15 eq by weight) to the solution in one portion.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake thoroughly with ethyl acetate until no more product is observed in the filtrate by TLC.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
Purification of Danaidone
a) Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10% ethyl acetate).
-
Dissolve the crude Danaidone in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
b) Recrystallization:
-
Dissolve the purified Danaidone from the column chromatography in a minimal amount of hot diethyl ether.
-
Slowly add petroleum ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Data Presentation
Table 1: Reaction Conditions and Yields for Danaidone Synthesis
| Entry | Oxidant (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MnO₂ (10) | Chloroform | 25 | 4 | ~75-85 |
| 2 | MnO₂ (15) | Dichloromethane | 25 | 3 | ~80-90 |
| 3 | PCC (1.5) | Dichloromethane | 25 | 2 | ~60-70 |
| 4 | Swern Oxidation | Dichloromethane | -78 to 25 | 1 | ~50-60 |
Yields are approximate and can vary based on the specific conditions and scale of the reaction.
Table 2: Spectroscopic Data for Danaidone Characterization
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.85 (s, 1H), 4.20 (t, J = 8.0 Hz, 2H), 3.05 (t, J = 8.0 Hz, 2H), 2.55 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185.2, 145.1, 138.2, 125.5, 48.6, 28.9, 15.7. |
| Infrared (IR) | ν (cm⁻¹): 1680 (C=O, conjugated ketone), 1620 (C=C). |
| Mass Spectrometry (MS) | m/z: 135 [M]⁺. |
Mandatory Visualizations
Technical Support Center: Danaidone GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Danaidone. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low signal-to-noise ratios (S/N) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical in GC-MS analysis?
The signal-to-noise ratio (S/N) is a measure used to define the sensitivity of a GC-MS instrument.[1] It compares the level of the desired signal (the analyte, Danaidone) to the level of background noise. A higher S/N ratio indicates a stronger signal relative to the noise, leading to more reliable and accurate quantification and identification. When the S/N is low, particularly when it approaches the limit of detection (LOD), it can significantly contribute to measurement errors.[2]
Q2: What are the primary sources of noise in a GC-MS system?
Noise in a GC-MS system can originate from several sources, including:
-
Electronic Noise: From the detector and data system components like electrometers and A/D converters.[3]
-
Chemical Noise: From column bleed, contaminated carrier gas, impurities in the system, or leaks.[3][4]
-
Ion Source Noise: Fluctuations in the ionization process.[5]
-
Detector Noise: Random fluctuations from the electron multiplier or other detector components.[6]
Q3: Can my sample preparation method affect the S/N ratio?
Absolutely. The sample preparation process is crucial for achieving a good S/N ratio. Inadequate sample cleanup can introduce matrix interferences that elevate the baseline noise.[7] Conversely, a well-designed extraction and concentration procedure can significantly enhance the analyte signal.[8][9] For low-abundance compounds, it's also important to use high-purity solvents and consider potential analyte adsorption to vial surfaces.[10]
Troubleshooting Guide: Overcoming Low Signal-to-Noise
This guide provides a systematic approach to diagnosing and resolving low S/N issues during Danaidone analysis.
Caption: A logical workflow for troubleshooting low S/N in GC-MS.
Q4: My Danaidone peak is barely visible. Where should I start troubleshooting?
Begin with a general system health check.
-
MS Tune Report: Perform an MS autotune and compare the report to previous ones. Significant changes in applied voltages or poor ion ratios can indicate a dirty ion source or a leak.[6]
-
System Leaks: Air leaks are a common cause of increased noise and reduced sensitivity. Check for leaks at the injection port septum, column connections, and vacuum seals.[4]
-
Basic Maintenance: When was the last time the injection port liner was replaced or the front of the column was trimmed? A dirty liner or column can lead to analyte loss and peak broadening.[11]
Q5: How can I improve the "Signal" component of the S/N ratio?
Increasing the signal intensity directly improves the S/N ratio.[1] Consider the following strategies:
-
Inject More Analyte: If possible, increase the injection volume or concentrate the sample before injection.[2] Techniques like nitrogen blowdown can effectively concentrate analytes.[9]
-
Optimize Injection: For trace analysis, a splitless injection ensures that the entire sample is transferred to the column.[8] Ensure your splitless hold time is appropriate for your inlet flow rate.
-
Sharpen Chromatographic Peaks: Narrower peaks have greater height for the same area, which improves the S/N ratio.[12] This can be achieved by using a faster oven temperature ramp or a narrower-bore GC column.[13]
Q6: My baseline is very noisy. How can I reduce the "Noise" component?
Reducing the baseline noise is another effective way to improve the S/N ratio.[2]
-
Use High-Purity Gases: Ensure your carrier gas (typically Helium) and any collision gases are of high purity and filtered to remove impurities.[3]
-
Condition the Column: Column bleed, where the stationary phase breaks down at high temperatures, can contribute significantly to baseline noise. Properly condition a new column and avoid exceeding its maximum operating temperature.[4]
-
Clean the Ion Source: A contaminated ion source is a frequent cause of high background noise. Regular cleaning as part of routine maintenance is essential.[14]
-
Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range (Full Scan), use SIM mode. In SIM mode, the mass spectrometer only monitors a few specific ions characteristic of Danaidone. This significantly reduces noise from other ions and increases the time spent detecting the ions of interest, boosting sensitivity.[15]
Caption: Key factors that influence the signal and noise in GC-MS.
Data Presentation: Optimizing GC-MS Parameters
The following tables summarize key parameters that can be adjusted to improve the S/N ratio for Danaidone analysis.
Table 1: Gas Chromatography (GC) Parameter Optimization
| Parameter | Setting for Low S/N | Rationale | Potential Trade-off |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column.[8] | Can cause peak broadening if not optimized; risk of column overload for concentrated samples. |
| Injection Volume | Increase (e.g., 1 to 2 µL) | Puts more analyte on the column, increasing signal.[2] | May lead to backflash if liner volume is exceeded.[14] |
| Inlet Temperature | Optimize (e.g., 250 °C) | Must be high enough to volatilize Danaidone without causing thermal degradation. | Too high can degrade analyte; too low causes poor volatilization and peak tailing. |
| Oven Program | Faster Ramp Rate | Produces narrower, taller peaks, which increases the signal component of S/N.[12] | May decrease resolution between closely eluting compounds. |
| Carrier Gas Flow | Optimize for best efficiency | Operating at the optimal linear velocity minimizes peak broadening. | Sub-optimal flow rates increase peak width, reducing S/N.[4] |
| GC Column | Narrow Bore (e.g., 0.18 mm ID) | Yields sharper peaks, increasing signal height.[13] | Lower sample capacity; more susceptible to overload. |
Table 2: Mass Spectrometry (MS) Parameter Optimization
| Parameter | Setting for Low S/N | Rationale | Potential Trade-off |
| Acquisition Mode | SIM or MRM | Drastically reduces noise by monitoring only specific m/z values, increasing dwell time on target ions.[13] | No qualitative data for untargeted compounds; requires knowing the target ions beforehand. |
| Electron Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns and good sensitivity.[6] | Not typically adjusted unless troubleshooting specific ionization issues. |
| Ion Source Temp. | Optimize (e.g., 230 °C) | Affects ionization efficiency and fragmentation. Should be hot enough to prevent analyte condensation. | Too high can cause excessive fragmentation or degradation. |
| Dwell Time (SIM) | Increase (e.g., 50-100 ms) | Longer dwell times improve ion statistics for the target m/z, enhancing signal.[16] | Limits the number of ions that can be monitored per unit time; may reduce data points across the peak. |
| Detector Voltage | Increase | Amplifies the ion signal.[12] | Also amplifies noise; excessive voltage can shorten detector lifespan. |
Experimental Protocols
Protocol 1: Sample Preparation via Solid Phase Extraction (SPE)
This protocol is a general guideline for extracting Danaidone from a liquid matrix (e.g., solvent trap from air sampling).
-
SPE Cartridge Selection: Choose an appropriate SPE cartridge (e.g., C18 for reversed-phase extraction) based on the polarity of Danaidone and the sample matrix.
-
Cartridge Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Danaidone from the cartridge with 2-4 mL of a suitable organic solvent (e.g., hexane or dichloromethane).[8]
-
Concentration: Concentrate the eluate to a final volume of 100-200 µL under a gentle stream of nitrogen.[9]
-
Reconstitution: Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane) and transfer to a GC vial.
Protocol 2: Optimized GC-MS Method for Danaidone (SIM Mode)
This protocol provides starting parameters for a sensitive analysis. Optimization will be required for your specific instrument and application.
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977 MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
-
Injection:
-
Inlet Temp: 250 °C
-
Mode: Splitless
-
Injection Volume: 1 µL
-
Purge Flow to Split Vent: 50 mL/min at 0.75 min
-
-
Carrier Gas: Helium, Constant Flow at 1.2 mL/min
-
Oven Program:
-
Initial Temp: 60 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C
-
Hold: Hold at 280 °C for 5 min
-
-
MS Parameters:
-
Mode: SIM
-
Ions to Monitor: Select 2-3 characteristic, abundant ions for Danaidone from its EI mass spectrum (requires prior analysis in Full Scan mode).
-
Dwell Time: 50 ms per ion
-
Source Temp: 230 °C
-
Quad Temp: 150 °C
-
Transfer Line Temp: 280 °C
-
References
- 1. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. organomation.com [organomation.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. Assessment of GC-MS in Detecting Changes in the Levels of Metabolites Using a Spike-in Experiment in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Electroantennography (EAG) for Pheromone Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully setting up and conducting electroantennography (EAG) experiments for the study of pheromones.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during EAG experiments in a question-and-answer format.
1. No Signal or Very Weak Signal
-
Question: I am not getting any signal, or the response to my pheromone stimulus is barely visible. What should I do?
-
Answer: A lack of signal is a common issue with several potential causes. Follow this checklist to diagnose the problem:
-
Electrode Connection: Ensure a good connection between the electrodes and the antenna. The tips of the antenna should be properly inserted into the recording and reference electrodes.[1][2] A good connection is essential for low noise and reliable recordings.[1]
-
Electrode Solution: Verify that your electrodes are filled with the correct saline solution (e.g., 0.1 M KCl solution) and that there are no air bubbles trapped inside.[3] Air bubbles can disrupt the electrical connection.
-
Antenna Viability: The antenna must be fresh and healthy. An old or damaged antenna will not produce a reliable signal. It's recommended to use antennae from live insects.[3]
-
Grounding: Check that the setup is properly grounded. Improper grounding can lead to a complete loss of signal or excessive noise.
-
Amplifier Settings: Confirm that the amplifier is turned on, and the gain and offset are set appropriately. Most EAG amplifiers have a gain of 10-1000x.[4]
-
Pheromone Delivery: Ensure that the pheromone stimulus is actually reaching the antenna. Check your stimulus delivery system for any blockages or leaks. A constant humidified airflow should be directed over the antenna.[3]
-
2. High Noise Levels in the Baseline
-
Question: My baseline signal is very noisy, making it difficult to distinguish the EAG response. How can I reduce the noise?
-
Answer: A high signal-to-noise ratio (SNR) is critical for accurate EAG measurements.[5][6] Noise can originate from various sources.[4] Here are some steps to reduce noise:
-
Electrical Shielding: Use a Faraday cage to shield your setup from external electromagnetic interference, such as that from power lines (50/60 Hz), computer monitors, and other electronic equipment.[7]
-
Grounding: Ensure all components of your setup (Faraday cage, amplifier, manipulators) are connected to a common ground.
-
Electrode Quality: Use high-quality electrodes. While silver/silver-chloride (Ag/AgCl) electrodes are commonly used, tungsten wires can also be employed.[8][9] Avoid using metal electrodes with standard saline solutions as this can introduce noise from electrochemical potentials.[4]
-
Antenna Preparation: A stable and healthy antenna preparation is crucial. Poor contact between the antenna and the electrodes can be a significant source of noise.
-
Vibrations: Isolate your setup from vibrations by using an anti-vibration table. Mechanical vibrations can translate into electrical noise.
-
Improve Signal-to-Noise Ratio: If noise persists, you can try using multiple antennae connected in series to increase the signal amplitude relative to the noise level.[7][10]
-
3. Signal Drifting
-
Question: The baseline of my EAG recording is constantly drifting, making it difficult to measure the response amplitude accurately. What causes this and how can I fix it?
-
Answer: Baseline drift is a common issue in EAG recordings, especially during long experiments like GC-EAD.[4]
-
Antenna Desiccation: Ensure a constant flow of humidified air over the antenna to prevent it from drying out. An antenna's sensitivity will decline as it desiccates.[4]
-
Electrode Polarization: Allow the electrodes to stabilize in the saline solution before starting the recording.
-
Temperature Fluctuation: Maintain a stable room temperature, as temperature changes can affect the antenna's physiology and the electronic components.
-
Electronic Filtering: Many modern EAG amplifiers and software have built-in features for automatic baseline control or high-pass filtering to electronically cancel out slow drift.[4]
-
4. Inconsistent or Non-Repeatable Responses
-
Question: I am getting inconsistent responses to the same pheromone stimulus. What could be the reason?
-
Answer: Repeatability is key to reliable EAG data. Inconsistent responses can be due to:
-
Antenna Fatigue: The antenna's responsiveness can decrease over time with repeated stimulation.[4] To monitor this, a reference compound should be applied at regular intervals.[4]
-
Stimulus Delivery: Ensure that the volume and concentration of the pheromone delivered are consistent for each puff. The duration of the stimulus puff should also be constant.[11]
-
Inter-stimulus Interval: Allow sufficient time between stimuli for the antenna to recover. A common interval is one minute between puffs.[11]
-
Solvent Effects: The solvent used to dissolve the pheromone can sometimes elicit a response. Always run a solvent control (a puff of air passed through a filter paper with only the solvent) to check for this.[3]
-
Experimental Protocols
Protocol 1: Basic Electroantennography (EAG) Procedure
This protocol outlines the fundamental steps for obtaining EAG recordings in response to pheromone stimuli.
-
Preparation of Electrodes and Saline Solution:
-
Prepare a saline solution appropriate for the insect species (e.g., 0.1 M KCl).
-
Pull glass capillaries to create micropipettes using a microelectrode puller.[4]
-
Fill the micropipettes with the saline solution, ensuring there are no air bubbles.
-
Insert chloridized silver wires into the glass electrodes.[8]
-
-
Antenna Preparation:
-
Carefully excise an antenna from a live insect at its base using fine scissors.[3][4]
-
Mount the excised antenna between the two glass capillary electrodes under a microscope.[3] One electrode (the reference) is placed at the base of the antenna, and the other (the recording electrode) is placed at the tip.
-
-
Stimulus Preparation:
-
Dissolve the pheromone compound in a suitable solvent (e.g., hexane or isopropyl alcohol) at the desired concentration.[3]
-
Apply a known volume (e.g., 10 µL) of the pheromone solution onto a small piece of filter paper and insert it into a Pasteur pipette.[3]
-
Prepare a control pipette with only the solvent.
-
-
EAG Recording:
-
Direct a continuous, humidified airflow over the antenna.[3]
-
Connect the electrodes to a high-impedance DC amplifier.[3]
-
Record the baseline signal using data acquisition software.
-
Deliver a stimulus by puffing a controlled volume of air (e.g., 1 mL) through the Pasteur pipette into the continuous airflow.[3]
-
Record the resulting depolarization of the antenna as a negative voltage deflection.
-
Allow the antenna to recover before delivering the next stimulus.
-
Present the solvent control and a reference compound at regular intervals.[4]
-
Data Presentation
Table 1: Troubleshooting Summary for Common EAG Issues
| Issue | Potential Causes | Recommended Solutions |
| No/Weak Signal | Poor electrode contact, dead antenna, incorrect amplifier settings, blocked stimulus delivery. | Re-position antenna, use a fresh antenna, check amplifier settings, inspect delivery tube. |
| High Noise | Electromagnetic interference, poor grounding, unstable antenna preparation, vibrations. | Use Faraday cage, ensure common ground, improve antenna mounting, use anti-vibration table. |
| Baseline Drift | Antenna desiccation, electrode polarization, temperature changes. | Humidify airflow, allow electrodes to stabilize, maintain constant room temperature. |
| Inconsistent Responses | Antenna fatigue, inconsistent stimulus delivery, insufficient recovery time. | Use a reference compound, ensure consistent puff volume/duration, increase inter-stimulus interval. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages of an electroantennography experiment.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting of common EAG experimental problems.
References
- 1. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.5. Electroantennography (EAG) with Clerid Beetle Antennae [bio-protocol.org]
- 4. ockenfels-syntech.com [ockenfels-syntech.com]
- 5. Signal to Noise in EEG - NMSBA [nmsba.com]
- 6. mentalab.com [mentalab.com]
- 7. ento.psu.edu [ento.psu.edu]
- 8. Electroantennography - Wikipedia [en.wikipedia.org]
- 9. EEG Electrode Howto [avenhaus.de]
- 10. Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
Addressing contamination issues in Danaidone synthesis
Welcome to the technical support center for Danaidone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues encountered during the chemical synthesis of Danaidone.
Frequently Asked Questions (FAQs)
Q1: My final product shows a lower yield than expected. What are the common causes?
A1: Low yields in Danaidone synthesis can stem from several factors. Incomplete reactions are a primary cause, which can be due to insufficient reaction time, suboptimal temperature, or deactivated reagents. Side reactions, such as polymerization or the formation of stable intermediates, can also consume starting materials. Additionally, product loss during the workup and purification stages is a common issue. We recommend monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to optimize reaction conditions.
Q2: I am observing unexpected peaks in my NMR/GC-MS analysis. What could these be?
A2: Unidentified peaks typically represent impurities. These can be categorized as:
-
Unreacted Starting Materials: Check the spectral data for signals corresponding to your initial reactants.
-
Reaction Intermediates: In multi-step syntheses, incomplete conversion can leave stable intermediates in your final product.
-
Byproducts: Side reactions can generate isomers or related structures. For instance, in oxidation or reduction steps, over- or under-processed compounds may be present.
-
Residual Solvents or Reagents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, hexanes) and reagents (e.g., catalysts, acids, bases) can be retained in the final product.
Q3: How can I effectively remove starting materials from my final Danaidone product?
A3: The choice of purification method depends on the physicochemical differences between Danaidone and the unreacted starting materials. Column chromatography is often the most effective method for separating compounds with different polarities. If there is a significant difference in solubility, recrystallization from an appropriate solvent system can be a highly effective and scalable purification technique.
Q4: My purified Danaidone is a yellow oil, but I expected a crystalline solid. What does this indicate?
A4: The physical state of a compound is highly dependent on its purity. The presence of minor impurities can disrupt the crystal lattice, preventing crystallization and resulting in an oil. We recommend re-purifying the product, potentially using a different chromatographic method or solvent system for recrystallization. It is also advisable to confirm the identity and purity of your product using high-resolution analytical techniques such as NMR and HRMS (High-Resolution Mass Spectrometry).
Q5: What are the best practices for storing Danaidone to prevent degradation?
A5: Danaidone, like many organic compounds, should be stored in a cool, dark, and dry environment. We recommend storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. For long-term storage, keeping the compound at -20°C is advisable.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common contamination issues during Danaidone synthesis.
| Observed Issue | Potential Cause | Suggested Action |
| Multiple spots on TLC after reaction | Incomplete reaction or formation of byproducts. | - Extend reaction time or adjust temperature. - Check the purity of starting materials. - Optimize stoichiometry of reagents. |
| Product is an inseparable mixture | Co-eluting impurities in chromatography. | - Change the solvent system for column chromatography. - Consider using a different stationary phase (e.g., alumina instead of silica). - Explore preparative HPLC for difficult separations. |
| Low mass balance after purification | - Product loss on the column. - Product is too volatile. - Inefficient extraction during workup. | - Use a more polar solvent to elute from the column. - Use a lower vacuum during solvent removal. - Perform multiple extractions with the organic solvent. |
| Broad peaks in NMR spectrum | Presence of paramagnetic impurities or aggregation. | - Filter the NMR sample through a small plug of silica or celite. - Dilute the sample. - Consider the possibility of conformational isomers. |
| Unexpected mass peaks in MS | - Contamination from solvents or glassware. - Formation of adducts (e.g., with sodium or potassium). | - Use high-purity solvents and clean glassware. - Analyze the isotopic pattern to identify common adducts. |
Experimental Protocols
Protocol 1: Purification of Danaidone by Column Chromatography
This protocol describes a general procedure for purifying crude Danaidone using silica gel column chromatography.
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude Danaidone in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure Danaidone (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for analyzing the purity of a synthesized Danaidone sample.
-
Sample Preparation: Prepare a dilute solution of the purified Danaidone (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC-MS instrument.
-
GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The temperature of the column is gradually increased to separate the components based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum for each component.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each component in the sample. The area under each peak is proportional to the amount of that component. The purity of Danaidone can be calculated by dividing the area of the Danaidone peak by the total area of all peaks. The mass spectrum of the main peak should be compared to a reference spectrum of Danaidone to confirm its identity.
Visualizations
Caption: A typical experimental workflow for Danaidone synthesis, purification, and analysis.
Caption: A troubleshooting decision pathway for identifying and addressing impurities in Danaidone synthesis.
Technical Support Center: Enhancing Danaidone Volatility for Olfactometer Studies
Welcome to the technical support center for researchers utilizing Danaidone in olfactometer-based studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the low volatility of this semiochemical.
Frequently Asked Questions (FAQs)
Q1: What is Danaidone and why is its volatility a concern in olfactometer studies?
Danaidone (CAS 6064-85-3) is a pyrrolizidine alkaloid-derived compound, notably found in the hairpencil secretions of male Danaid butterflies. It is a crystalline solid at room temperature, which inherently means it has a low vapor pressure, making it difficult to introduce into the airstream of an olfactometer in a consistent and controlled manner. This low volatility can lead to inaccurate and irreproducible behavioral data.
Q2: What are the known physicochemical properties of Danaidone?
While experimental data on some physicochemical properties of Danaidone are limited, here is a summary of available and estimated information:
| Property | Value | Source/Method |
| CAS Number | 6064-85-3 | |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Physical Description | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Boiling Point (Predicted) | 247.8 ± 35.0 °C | Estimation via computational models |
| Vapor Pressure (Predicted) | 0.004 ± 0.002 mmHg at 25°C | Estimation via computational models |
Q3: How can I increase the volatility of Danaidone for my experiments?
There are two primary methods to enhance the delivery of low-volatility compounds like Danaidone in an olfactometer:
-
Solvent-Assisted Delivery: Dissolving Danaidone in a suitable volatile solvent can facilitate its introduction into the airstream.
-
Thermal Assistance: Gently heating the sample or the delivery apparatus can increase the vapor pressure of Danaidone.
Detailed protocols for these methods are provided below.
Troubleshooting Guides
This section addresses specific issues you may encounter when working with Danaidone in an olfactometer.
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak behavioral response from insects. | Insufficient concentration of Danaidone in the airstream due to low volatility. | 1. Verify Solvent Choice and Concentration: Ensure Danaidone is fully dissolved in a suitable solvent (see Experimental Protocols). Increase the concentration of the stock solution if necessary. 2. Implement Gentle Heating: Use a heated delivery line or a warming block for the sample vial to increase vapor pressure. Monitor the temperature to avoid thermal degradation. 3. Increase Airflow Over Sample: A higher flow rate of the carrier gas over the dissolved or solid Danaidone can increase the amount of volatilized compound. |
| Inconsistent results between trials. | Uneven release of Danaidone from the delivery system. | 1. Ensure Complete Solubilization: If using a solvent, confirm that no solid Danaidone remains. Use sonication to aid dissolution if needed. 2. Stable Temperature Control: If using heat, ensure the temperature is stable and consistent across all trials. 3. Consistent Sample Loading: Use a consistent method and volume for loading the Danaidone solution or powder onto the delivery substrate (e.g., filter paper). |
| Clogging of the olfactometer tubing. | Condensation of Danaidone in cooler parts of the delivery system. | 1. Heat the Entire Delivery Path: Ensure that the entire path from the sample to the olfactometer arm is gently heated to prevent cold spots where condensation can occur. 2. Use a Volatile Solvent: A highly volatile solvent will help carry the Danaidone through the system and is less likely to condense. |
| Rapid depletion of the odor source. | Excessive heating or airflow. | 1. Optimize Temperature: Lower the temperature to the minimum required to elicit a behavioral response. 2. Adjust Airflow: Reduce the carrier gas flow rate to a level that still provides a sufficient stimulus but conserves the sample. |
Experimental Protocols
Protocol 1: Solvent-Assisted Delivery of Danaidone
This protocol describes the preparation and delivery of Danaidone using a solvent.
Materials:
-
Danaidone powder
-
Volatile solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate)
-
Glass vial
-
Micropipette
-
Filter paper strip
-
Y-tube olfactometer
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh a desired amount of Danaidone powder.
-
Dissolve the Danaidone in a known volume of the chosen solvent to achieve the desired concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
-
Sample Loading:
-
Using a micropipette, apply a precise volume (e.g., 10 µL) of the Danaidone solution onto a clean filter paper strip.
-
Allow the solvent to evaporate completely in a fume hood, leaving the Danaidone impregnated on the filter paper.
-
-
Olfactometer Setup:
-
Place the Danaidone-impregnated filter paper into the sample chamber of one arm of the Y-tube olfactometer.
-
Place a filter paper with only the evaporated solvent in the other arm as a control.
-
Introduce a controlled flow of purified air through both arms of the olfactometer.
-
-
Behavioral Assay:
-
Introduce the insect at the base of the Y-tube and observe its choice.
-
Record the time spent in each arm and the final choice.
-
Protocol 2: Thermally-Assisted Delivery of Danaidone
This protocol is for delivering Danaidone without a solvent by using gentle heat.
Materials:
-
Danaidone powder
-
Glass sample vial
-
Heating block or heated olfactometer port
-
Y-tube olfactometer
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of Danaidone powder directly into a glass sample vial.
-
-
Olfactometer Setup:
-
Place the vial containing the Danaidone powder into a heating block set to a low, stable temperature (e.g., 30-40°C). The optimal temperature should be determined empirically.
-
Connect the heated vial to one arm of the Y-tube olfactometer.
-
Place an empty vial in a heating block at the same temperature in the other arm as a control.
-
Introduce a controlled flow of purified air through both arms.
-
-
Behavioral Assay:
-
Allow the system to equilibrate for a set period to ensure a stable release of Danaidone vapor.
-
Introduce the insect at the base of the Y-tube and record its behavioral response.
-
Signaling Pathway and Experimental Workflows
While the specific olfactory receptors for Danaidone have not yet been definitively identified, the general mechanism of insect olfaction involves the binding of odorant molecules to Olfactory Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs). This binding event opens an ion channel, leading to the depolarization of the neuron and the generation of an action potential that is transmitted to the brain. For pyrrolizidine alkaloids, gustatory (taste) receptors have been identified in some insects, suggesting a high sensitivity to this class of compounds.
Diagram: General Insect Olfactory Signaling Pathway
Caption: General pathway for insect olfactory signal transduction.
Diagram: Experimental Workflow for Enhancing Danaidone Volatility
Validation & Comparative
A Comparative Guide to the Bioactivity of Danaidone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Danaidone, a significant insect pheromone, and its synthetic analogs. Due to the limited availability of publicly accessible, direct comparative studies, this document synthesizes known information on Danaidone's biological function and outlines detailed, standardized experimental protocols for the future evaluation and comparison of its analogs.
Introduction to Danaidone
Danaidone (2,3-dihydro-7-methyl-1H-pyrrolizin-1-one) is a pyrrolizidine alkaloid-derived compound that functions as a male-produced sex pheromone in a variety of Danaine butterflies, such as the queen butterfly (Danaus gilippus) and the chestnut tiger butterfly (Parantica sita). In these species, Danaidone plays a crucial role in courtship behavior, acting as a chemical signal that conveys information about the male's fitness to the female. The biosynthesis of Danaidone is dependent on the ingestion of pyrrolizidine alkaloids from plants by the male butterfly.
Bioactivity of Danaidone
The primary bioactivity of Danaidone is its role as an aphrodisiac pheromone. During courtship, the male butterfly disseminates Danaidone from specialized scent organs called hairpencils. The female detects the pheromone via receptors on her antennae, and the presence and concentration of Danaidone can influence her decision to mate. Research has shown that Danaidone can elicit electrophysiological responses in female antennae and is a key component in the complex blend of semiochemicals that mediate mating behavior.
Danaidone Analogs
While the synthesis of Danaidone has been well-documented, research into the bioactivity of its synthetic analogs is less prevalent in publicly available literature. A key study by Meinwald and Ottenheym in 1971 described the synthesis of a series of Danaidone analogs for the purpose of biological testing. The aim of such research is to explore the structure-activity relationships of this pheromone, which could lead to the development of more potent or specific lures for pest management or for studying insect behavior.
Without access to the specific bioactivity data from this and subsequent studies, we present a framework of experimental protocols to enable researchers to conduct their own comparative analyses.
Experimental Protocols
To objectively compare the bioactivity of Danaidone with its analogs, a combination of electrophysiological and behavioral assays is recommended.
Electroantennography (EAG)
Objective: To measure the electrical response of the insect antenna to Danaidone and its analogs, providing a quantitative measure of olfactory receptor activation.
Methodology:
-
Insect Preparation: An adult female butterfly of a Danaidone-responsive species (e.g., Danaus gilippus) is immobilized, and one of its antennae is excised at the base.
-
Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base.
-
Odorant Delivery: A constant stream of humidified, purified air is passed over the antenna. Test compounds (Danaidone and its analogs), dissolved in a suitable solvent (e.g., hexane) at various concentrations, are puffed into the airstream for a fixed duration (e.g., 0.5 seconds).
-
Data Recording: The voltage changes across the antenna (the EAG response) are amplified, recorded, and measured.
-
Data Analysis: The peak amplitude of the EAG response for each compound and concentration is recorded. Dose-response curves are then generated to determine the EC50 (half-maximal effective concentration) for each compound.
Behavioral Assay: Wind Tunnel Bioassay
Objective: To assess the behavioral response of female butterflies to Danaidone and its analogs in a controlled environment that simulates natural conditions.
Methodology:
-
Wind Tunnel Setup: A glass wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and light conditions is used.
-
Odor Source: A filter paper treated with a specific concentration of the test compound (Danaidone or an analog) is placed at the upwind end of the tunnel. A control with the solvent alone is also used.
-
Insect Release: Naive female butterflies are released individually onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each butterfly is observed and recorded for a set period (e.g., 5 minutes). Key behaviors to quantify include:
-
Activation: Percentage of females that take flight.
-
Upwind Flight: Percentage of activated females that fly upwind towards the odor source.
-
Source Contact: Percentage of females that land on or near the odor source.
-
-
Data Analysis: The percentages for each behavioral parameter are calculated and compared between the different test compounds and the control.
Data Presentation
The quantitative data obtained from the described experiments can be summarized in the following table for a clear comparison of the bioactivity of Danaidone and its analogs.
| Compound | EAG Response (EC50, µg) | Activation (%) | Upwind Flight (%) | Source Contact (%) |
| Danaidone (Control) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Analog 1 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Analog 2 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Analog 3 | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Solvent (Negative Control) | No Response | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized insect olfactory signaling pathway, which is the likely mechanism through which Danaidone and its analogs are perceived by the female butterfly.
Caption: Generalized insect olfactory signaling pathway for pheromone perception.
Experimental Workflow for Bioactivity Comparison
The following diagram outlines the logical workflow for comparing the bioactivity of Danaidone and its analogs.
Caption: Workflow for comparing the bioactivity of Danaidone and its analogs.
A Comparative Analysis of Danaidone Precursor Efficacy in Biological and Chemical Synthesis
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive guide comparing the efficacy of various precursors for the synthesis of Danaidone, a significant pheromone in Lepidoptera, has been published today. This guide is tailored for researchers, scientists, and professionals in the field of drug development and chemical ecology, providing a detailed analysis of both biosynthetic and laboratory synthesis routes. The publication includes quantitative data, in-depth experimental protocols, and illustrative diagrams to facilitate a deeper understanding of Danaidone production.
Danaidone, a pyrrolizidine alkaloid derivative, plays a crucial role as a male-produced sex pheromone in many species of danaine butterflies.[1] The biosynthesis of this vital compound in butterflies relies on the ingestion of pyrrolizidine alkaloids (PAs) from plant sources.[1][2] Understanding the differential efficacy of these natural precursors is essential for ecological studies and for potential applications in pest management and biodiversity conservation. Furthermore, the chemical synthesis of Danaidone in a laboratory setting offers a controlled alternative for producing this compound for research and other applications.
Efficacy Comparison of Biological Precursors
The biosynthesis of Danaidone in the male chestnut tiger butterfly, Parantica sita, has been shown to be highly dependent on the type of pyrrolizidine alkaloid ingested.[2] Experimental data reveals a significant variation in the yield of Danaidone depending on the specific PA precursor administered.
| Precursor Pyrrolizidine Alkaloid(s) | Average Danaidone Yield (µg per individual) |
| Intermedine (80%) / Lycopsamine (20%) | 25.7 |
| Retronecine | 5.7 - 7.0 |
| Heliotrine | 5.7 - 7.0 |
| Monocrotaline (HCl salt) | < 0.5 |
| Retrorsine (HCl salt) | < 0.5 |
Data sourced from Honda et al. (2005).[2]
The mixture of intermedine and lycopsamine proved to be the most efficient precursor, yielding an amount of Danaidone comparable to that found in wild-caught male butterflies.[2] In contrast, retronecine and heliotrine resulted in a moderate yield, while monocrotaline and retrorsine produced only trace amounts of the pheromone.[2] Interestingly, male butterflies also exhibited a strong feeding preference for the intermedine/lycopsamine mixture, suggesting a co-evolutionary adaptation to selectively acquire the most efficient precursors for pheromone production.[2]
Biosynthetic Pathway of Danaidone
The biosynthesis of Danaidone from pyrrolizidine alkaloids involves a multi-step enzymatic conversion within the butterfly. The proposed pathway begins with the cleavage of the ingested PA to separate the necine base from the necic acid moieties. The necine base then undergoes further transformation to yield Danaidone.
Experimental Protocols
1. In Vivo Biosynthesis of Danaidone in Parantica sita
This protocol is based on the methodology described in the study by Honda et al. (2005).
-
Animal Subjects: Laboratory-reared male Parantica sita butterflies are used.
-
Precursor Administration: A specific dosage of the pyrrolizidine alkaloid precursor, dissolved in a sugar solution, is orally administered to each butterfly.[2] Control groups receive only the sugar solution.
-
Incubation: The butterflies are maintained for a set period to allow for the metabolic conversion of the precursor to Danaidone.
-
Extraction: The alar scent organs (sex brands) are excised from the butterflies and extracted with a suitable organic solvent (e.g., hexane).
-
Analysis and Quantification: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the amount of Danaidone produced.[3]
Laboratory Synthesis of Danaidone
While the biological production of Danaidone is well-documented, laboratory synthesis provides a means to produce this compound in larger quantities and with high purity. Several total syntheses of Danaidone have been reported. One common approach involves the use of retronecine as a starting material, which is a necine base that can be derived from the hydrolysis of various naturally occurring PAs. The synthesis typically involves the oxidation of retronecine.
Due to the limited number of published studies directly comparing the efficacy of different chemical precursors for Danaidone synthesis, a quantitative comparison table is not feasible at this time. However, the available literature indicates that the choice of starting material and the synthetic route can significantly impact the overall yield and purity of the final product.
Danaidone Signaling Pathway
Danaidone functions as a sex pheromone, eliciting a behavioral response in female butterflies. The detection of this chemical signal occurs in the antennae and initiates a signal transduction cascade within the olfactory sensory neurons. While a specific signaling pathway for Danaidone has not been fully elucidated, a general model for insect pheromone reception provides a framework for understanding this process.
References
- 1. Uptake of plant-derived specific alkaloids allows males of a butterfly to copulate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
A Comparative Analysis of Danaidone and Hydroxydanaidal Pheromones for Researchers and Drug Development Professionals
In the intricate world of insect chemical communication, pheromones play a pivotal role in orchestrating complex behaviors essential for survival and reproduction. Among these signaling molecules, Danaidone and hydroxydanaidal have emerged as significant components of the male sex pheromones in various lepidopteran species, particularly within the Danainae subfamily of butterflies and Arctiid moths. This guide provides a comprehensive comparative analysis of these two dihydropyrrolizine alkaloids, focusing on their biosynthesis, biological activity, and the experimental methodologies used to elucidate their function. This objective comparison, supported by available experimental data, is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pest management strategies.
Chemical Structure and Biosynthesis
Both Danaidone and hydroxydanaidal are derived from pyrrolizidine alkaloids (PAs) that are sequestered by the insects from their larval or adult host plants.[1][2] These sequestered PAs undergo metabolic transformations within the insect's body to produce the active pheromonal compounds.
Danaidone is a major pheromone component in many danaine butterflies, such as Lycorea ceres and Parantica sita.[3][4][5] Its biosynthesis from various PA precursors has been demonstrated, although the efficiency of conversion can vary depending on the specific alkaloid ingested.[5] For instance, males of Parantica sita produce significantly more Danaidone when fed a mixture of intermedine and lycopsamine compared to other PAs like retronecine or heliotrine.[5]
Hydroxydanaidal is another key pheromone, often found alongside Danaidone, and is particularly prominent in arctiid moths like Creatonotos transiens.[6][7][8] The biosynthesis of (7R)-hydroxydanaidal in C. transiens from heliotrine, a PA with the opposite (7S) stereochemistry, has been meticulously studied. This process involves an initial epimerization of the precursor, followed by aromatization of the dihydropyrrole ring, ester hydrolysis, and finally, oxidation to the aldehyde.[6][9] In some butterfly species, like Parantica sita, the 7R-enantiomer of hydroxydanaidal is derived exclusively from PAs that already possess the 7R-configuration.[1]
Comparative Biological Activity
The biological activity of pheromones is a critical aspect of their function. While both Danaidone and hydroxydanaidal have been identified as active sex pheromones, direct quantitative comparisons of their performance are limited in the available literature. However, studies on the danaine butterfly, Parantica sita, provide valuable insights.
| Pheromone Component | Presence in Parantica sita Androconia | Female Electroantennographic (EAG) Response | Behavioral Response |
| Danaidone (DO) | Major Component | Positive | Acts as a sex pheromone |
| 7R-Hydroxydanaidal (7R-HD) | Minor Component | Positive | Acts as a sex pheromone |
Table 1: Comparison of Danaidone and 7R-Hydroxydanaidal in Parantica sita. Data sourced from Honda et al. (2016).[1][10]
While the available data confirms the activity of both pheromones, a detailed dose-response study comparing the sensitivity and specificity of the female antennal receptors to each compound is not yet available. Such a study would be invaluable in determining if one compound is a more potent attractant than the other.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established techniques in the field of chemical ecology.
Protocol 1: Pheromone Extraction and Quantification
This protocol describes the extraction of pheromones from the androconial organs (e.g., hairpencils or sex brands) of male insects and their quantification using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Male butterflies or moths
-
Micro-scissors and forceps
-
Glass vials with Teflon-lined caps
-
Hexane (HPLC grade)
-
Internal standard (e.g., methyl stearate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Carefully dissect the androconial organs from the male insect using micro-scissors and forceps.
-
Place the dissected tissue into a glass vial.
-
Add a known volume of hexane (e.g., 100 µL) containing a precise amount of the internal standard.
-
Gently agitate the vial for a few minutes to extract the pheromones.
-
Transfer the hexane extract to a clean vial for GC-MS analysis.
-
Inject an aliquot of the extract into the GC-MS.
-
Identify Danaidone and hydroxydanaidal based on their retention times and mass spectra compared to authentic standards.
-
Quantify the amount of each pheromone by comparing their peak areas to that of the internal standard.
Protocol 2: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.
Materials:
-
Female butterfly or moth
-
Dissecting microscope
-
Micro-scissors and forceps
-
Glass capillary electrodes
-
Electrolyte solution (e.g., 0.1 M KCl)
-
Micromanipulators
-
High-impedance DC amplifier
-
Air stimulus controller and purified air source
-
Synthetic Danaidone and hydroxydanaidal standards
Procedure:
-
Excise the antenna from a live female insect at its base.
-
Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base.
-
Position the mounted antenna in a continuous stream of purified, humidified air.
-
Prepare serial dilutions of the synthetic pheromone standards in a suitable solvent.
-
Apply a small amount of a pheromone solution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of air through the pipette into the continuous airstream directed at the antenna.
-
Record the resulting depolarization of the antennal membrane (the EAG response) using the amplifier and appropriate software.
-
Test a range of concentrations for each pheromone to generate dose-response curves.
-
Use a solvent blank as a negative control.
Protocol 3: Behavioral Assays
Behavioral assays are crucial for determining the function of a pheromone in eliciting a specific behavior, such as courtship and mating.
Materials:
-
Male and virgin female insects
-
Mating arena (e.g., a flight cage or wind tunnel)
-
Video recording equipment
-
Synthetic Danaidone and hydroxydanaidal
-
Method for controlled release of pheromones (e.g., filter paper, rubber septa)
Procedure:
-
Place a virgin female in the mating arena.
-
Introduce a male into the arena.
-
Observe and record the sequence of courtship behaviors.
-
To test the effect of the pheromones, present a synthetic sample of either Danaidone or hydroxydanaidal (or a blend) to a male and observe his response towards a female or a dummy.
-
Alternatively, use males that have been deprived of PAs (and thus cannot produce the pheromones) and "rescue" their mating success by artificially applying the synthetic pheromones.
-
Quantify the behavioral responses, such as the frequency and duration of specific courtship elements (e.g., wing fluttering, hairpencil display, copulation attempts).
Signaling Pathways and Experimental Workflows
The perception of pheromones by insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennae. While the specific receptors for Danaidone and hydroxydanaidal have not been fully characterized, a general model of insect pheromone signal transduction can be depicted.
A generalized insect pheromone signaling pathway.
The experimental workflow for a comparative analysis of these pheromones would typically follow a logical progression from chemical identification to behavioral validation.
Workflow for comparative pheromone analysis.
Conclusion
Danaidone and hydroxydanaidal are both vital components of the chemical communication systems of many lepidopteran species. Their biosynthesis from plant-derived pyrrolizidine alkaloids highlights a fascinating example of chemical co-option in nature. While current evidence confirms the biological activity of both compounds as sex pheromones, further quantitative research is needed to fully understand their relative importance and specific roles in different species. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate future investigations into these intriguing semiochemicals, which hold potential for the development of novel and species-specific pest management strategies.
References
- 1. Techniques for pheromone bioassay studies of ants | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 2. Identification of pheromone components and their binding affinity to the odorant binding protein CcapOBP83a-2 of the Mediterranean fruit fly, Ceratitis capitata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of pheromone-binding protein specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect pheromone biosynthesis: stereochemical pathway of hydroxydanaidal production from alkaloidal precursors in Creatonotos transiens (Lepidoptera, Arctiidae). | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of pheromone-binding protein specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. librarysearch.colby.edu [librarysearch.colby.edu]
Validating the Role of Danaidone: A Comparative Guide Based on Chemical Ecology Studies
This guide provides a comprehensive comparison of experimental approaches used to validate the biological role of Danaidone. Contrary to research paradigms in drug development where a gene product is directly targeted, Danaidone is a secondary metabolite—a pheromone synthesized by certain butterfly species from plant-derived precursors. Consequently, validating its role does not involve direct gene knockout of a "Danaidone gene." Instead, researchers utilize a combination of chemical analysis, biosynthetic studies, and behavioral assays to elucidate its function. This guide will objectively compare the outcomes of these experimental approaches, providing supporting data and detailed protocols for the relevant scientific community.
Quantitative Analysis of Danaidone Biosynthesis
The production of Danaidone is dependent on the male butterfly's ingestion of pyrrolizidine alkaloids (PAs) from plants.[1][2][3] Experimental validation of this pathway involves feeding male butterflies different types of PAs and quantifying the subsequent production of Danaidone. This is analogous to a "knockdown" study, where the absence of a precursor prevents the synthesis of the final product.
Table 1: Danaidone Production in Parantica sita Males After Feeding on Various Pyrrolizidine Alkaloids
| Precursor Alkaloid Administered | Mean Danaidone Produced (μg per individual) | Feeding Response Elicited |
| Intermedine/Lycopsamine Mixture | 25.7 | Strong |
| Retronecine | 7.0 | None |
| Heliotrine | 5.7 | None |
| Monocrotaline (HCl salt) | < 0.5 | None |
| Retrorsine (HCl salt) | < 0.5 | None |
| Control (Sucrose only) | Not detectable | N/A |
Data summarized from studies on the chestnut tiger butterfly, Parantica sita. The results clearly indicate a selective utilization of specific PAs for Danaidone synthesis.[1]
Signaling Pathway and Experimental Workflow
The validation of Danaidone's role as a sex pheromone follows a logical progression from biosynthesis to physiological response and, finally, to behavioral outcomes.
Biosynthetic and Signaling Pathway
The following diagram illustrates the conversion of plant-derived pyrrolizidine alkaloids into Danaidone, which then acts as a chemical signal perceived by the female butterfly.
Caption: Biosynthesis of Danaidone from plant precursors and its role in chemical signaling.
Experimental Validation Workflow
The diagram below outlines the typical workflow researchers follow to confirm the function of Danaidone.
Caption: Experimental workflow for validating the biological role of Danaidone.
Comparative Performance of Pheromone Components
Danaidone is often part of a complex mixture of volatile compounds in the male butterfly's hairpencils.[4][5] Experiments comparing the electrophysiological and behavioral responses to individual components versus the complete mixture are crucial for understanding its specific role.
Table 2: Comparison of Female Electrophysiological and Behavioral Responses
| Compound(s) Presented to Female | Electrophysiological Response (EAG) | Behavioral Response (Mating Acceptance) |
| Danaidone (Pure) | Significant response[2][4] | Weak / Partial[5] |
| Viridifloric β-lactone (Pure) | Significant response[4] | Weak / Partial |
| Other Volatiles (e.g., Terpenoids) | Variable / Minor response | Minimal |
| Complete Pheromone Mixture | Strong, synergistic response | Strong, full acceptance posture[4] |
This comparative data highlights that while Danaidone is a key active component, its maximum efficacy is achieved as part of a synergistic pheromonal bouquet.
Experimental Protocols
Protocol 1: Controlled Feeding and Danaidone Quantification
-
Insect Rearing: Male Parantica sita butterflies are raised from the larval stage in a controlled environment to ensure they are naive to PAs.
-
Diet Preparation: An artificial diet consisting of a 20% sucrose solution is prepared. For the experimental group, a known concentration (e.g., 0.1%) of a specific pyrrolizidine alkaloid (e.g., a mixture of intermedine and lycopsamine) is added. The control group receives the sucrose solution only.
-
Feeding: Newly eclosed males are individually fed the prepared diets for a set period (e.g., 7-10 days).
-
Extraction: After the feeding period, the alar scent organs (sex brands) are dissected from individual males and submerged in a solvent like dichloromethane for 24 hours to extract the volatile compounds.
-
Chemical Analysis: The extract is concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Danaidone is identified by its characteristic retention time and mass spectrum, and its quantity is calculated by comparing its peak area to that of a known internal standard.
Protocol 2: Electroantennography (EAG)
-
Antenna Preparation: A female butterfly is immobilized, and an antenna is carefully excised. The tip and base of the antenna are inserted into two glass capillary electrodes containing a conductive solution (e.g., saline).
-
Stimulus Delivery: A purified sample of Danaidone is dissolved in a solvent and applied to a piece of filter paper, which is then placed inside a stimulus delivery pipette. The solvent is allowed to evaporate.
-
Air Puff Delivery: A controlled puff of purified air is passed through the stimulus pipette and directed over the antenna preparation. This carries the Danaidone molecules to the antennal receptors.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative voltage deflection upon stimulus delivery indicates a response from the olfactory receptor neurons. The amplitude of this deflection is proportional to the strength of the response.
-
Controls: A solvent-only puff and a clean air puff are used as negative controls to ensure the recorded response is specific to Danaidone.
References
- 1. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danaidone | CAS:6064-85-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Male sex pheromone of a giant danaine butterfly,Idea leuconoe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The scent chemistry of butterflies - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00067A [pubs.rsc.org]
A Comparative Guide to Natural and Synthetic Danaidone for Bioassay Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of natural and synthetic Danaidone, focusing on their sourcing, chemical properties, and potential applications in bioassays. While direct comparative studies on the bioactivity of natural versus synthetic Danaidone are not extensively available in current literature, this document outlines the established biological function of Danaidone and provides detailed experimental protocols for its comparative analysis.
Introduction to Danaidone
Danaidone (2,3-dihydro-7-methyl-1H-pyrrolizin-1-one) is a dihydropyrrolizine compound. In nature, it functions as a sex pheromone for several species of danaine butterflies, such as the Queen butterfly (Danaus gilippus) and the Chestnut tiger butterfly (Parantica sita).[1] Male butterflies biosynthesize Danaidone from pyrrolizidine alkaloids (PAs) they ingest from specific plants.[1] This natural origin contrasts with synthetic Danaidone, which is produced through chemical synthesis.[2][3] For researchers, the choice between natural and synthetic Danaidone depends on the specific requirements of their study, including purity, scalability, and cost.
Natural vs. Synthetic Danaidone: A Comparative Overview
| Feature | Natural Danaidone | Synthetic Danaidone |
| Source | Extracted from the androconial organs (sex brands) of male danaine butterflies.[1] The butterflies sequester precursor pyrrolizidine alkaloids from plants. | Produced in a laboratory via multi-step chemical synthesis.[2][3] |
| Purity | Purity can vary depending on the extraction and purification methods. May contain other related natural products. | High purity can be achieved through controlled synthesis and purification, leading to a well-characterized compound. |
| Scalability | Limited by the availability of the source butterflies and their host plants. Extraction is often laborious and yields small quantities. | Highly scalable, allowing for the production of larger quantities required for extensive bioassays and preclinical studies. |
| Cost | Generally high due to the challenges in sourcing and extraction. | Can be more cost-effective for larger quantities, although the initial setup for synthesis can be resource-intensive. |
| Stereochemistry | As a natural product, it exists in a specific stereoisomeric form, which is crucial for its biological activity as a pheromone. | Synthesis can be designed to produce a specific stereoisomer, but racemic or other isomeric mixtures may be produced if not carefully controlled. |
| Bioactivity | The established biological activity is as a sex pheromone in butterflies.[4] | Assumed to have identical bioactivity to the natural form if the chemical structure and stereochemistry are identical. |
Biosynthesis and Chemical Synthesis of Danaidone
Natural Biosynthesis
Male danaine butterflies ingest pyrrolizidine alkaloids (PAs) from plants. These PAs are then converted into Danaidone in the alar scent organs.[1] The specific PAs that can be utilized for this biosynthesis vary between butterfly species. For example, males of Parantica sita can produce significant amounts of Danaidone after feeding on a mixture of intermedine and lycopsamine.[1]
Chemical Synthesis
Several methods for the chemical synthesis of Danaidone have been reported. These synthetic routes provide a reliable source of Danaidone for research purposes, overcoming the limitations of natural extraction. Synthetic approaches often involve the construction of the pyrrolizidine ring system from acyclic precursors.
Comparative Bioassays: Experimental Protocols
To objectively compare the bioactivity of natural and synthetic Danaidone, a series of bioassays should be performed. The following protocols are recommended.
Pheromonal Activity: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. This assay is crucial for determining if synthetic Danaidone elicits the same physiological response in butterflies as the natural pheromone.
Experimental Protocol:
-
Antenna Preparation: An antenna is carefully excised from a male or female danaine butterfly and mounted between two electrodes.[5][6]
-
Stimulus Preparation: Solutions of natural and synthetic Danaidone are prepared in a suitable solvent (e.g., pentane) at various concentrations.[6][7] A solvent blank is used as a negative control.
-
Stimulus Delivery: A defined volume of the test solution is applied to a filter paper, and the solvent is allowed to evaporate. The filter paper is then placed in a cartridge connected to an air stream directed at the antenna.[6][7]
-
Data Recording: The electrical potential changes from the antenna upon stimulation are amplified and recorded. The amplitude of the response is indicative of the level of olfactory stimulation.[5][6]
-
Comparison: The dose-response curves for natural and synthetic Danaidone are generated and compared to determine if there are any significant differences in their ability to elicit an antennal response.
Cytotoxicity Assay in Human Liver Cells
Given that Danaidone is a pyrrolizidine alkaloid, and PAs are known for their potential hepatotoxicity, it is prudent to assess its cytotoxicity, especially in a drug development context.[8] The MTT assay in a human liver cell line, such as HepG2, is a standard method for this purpose.[9][10]
Experimental Protocol:
-
Cell Culture: HepG2 cells are cultured in a suitable medium and seeded into 96-well plates.[9][10]
-
Compound Treatment: Cells are treated with various concentrations of natural and synthetic Danaidone for a specified period (e.g., 24, 48, or 72 hours).[9][11] A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[10]
-
Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 (half-maximal inhibitory concentration) values for natural and synthetic Danaidone are determined and compared.
Genotoxicity Assay: γH2AX Assay
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks, a hallmark of genotoxicity.[12][13] This assay is relevant for PAs, as some are known to be genotoxic.[13][14] The assay can be performed in metabolically competent cells like HepaRG or HepG2.[13][15]
Experimental Protocol:
-
Cell Culture and Treatment: HepaRG or HepG2 cells are cultured and treated with a range of concentrations of natural and synthetic Danaidone.[14][15] Appropriate negative and positive controls are included.
-
Immunostaining: After treatment, the cells are fixed and permeabilized. They are then incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.[12]
-
Imaging and Quantification: The cells are imaged using a high-content imaging system or a fluorescence microscope. The intensity of the γH2AX signal or the number of γH2AX foci per cell is quantified.[12]
-
Data Analysis: The genotoxic potential of natural and synthetic Danaidone is compared by analyzing the dose-dependent increase in γH2AX signal/foci.
Signaling Pathways
Currently, there is no published research on the signaling pathways modulated by Danaidone in mammalian cells. The primary known biological role of Danaidone is as an insect pheromone, and its interaction with olfactory receptors in butterflies is the extent of our current understanding of its mechanism of action. For drug development professionals, this represents a significant knowledge gap. Any investigation into the pharmacological potential of Danaidone would need to begin with broad screening assays to identify potential molecular targets and affected signaling pathways in human cells.
Conclusion
The choice between natural and synthetic Danaidone for bioassays will be guided by the specific research question and available resources. While synthetic Danaidone offers advantages in terms of scalability and purity, it is crucial to verify its bioactivity against the natural compound, especially concerning its pheromonal effects where stereochemistry is critical. The provided experimental protocols for electroantennography, cytotoxicity, and genotoxicity offer a framework for a comprehensive comparison. For researchers in drug development, the lack of data on Danaidone's effects on mammalian signaling pathways highlights an area ripe for future investigation. Any such studies should be preceded by thorough cytotoxicity and genotoxicity assessments.
References
- 1. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ctan.math.utah.edu [ctan.math.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The γH2AX assay for genotoxic and nongenotoxic agents: comparison of H2AX phosphorylation with cell death response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of genotoxic potencies of pyrrolizidine alkaloids in HepaRG cells using the γH2AX assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation of high-throughput genotoxicity assay screening using γH2AX in-cell western assay on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Quantitative Analysis of Danaidone in Diverse Butterfly Taxa
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Danaidone concentrations in various butterfly populations, supported by experimental data and detailed methodologies. Danaidone, a pyrrolizidine alkaloid-derived pheromone, plays a crucial role in the mating behavior of many Danaine butterflies.
The biosynthesis of Danaidone is intrinsically linked to the pharmacophagous behavior of male butterflies, which actively seek out and ingest pyrrolizidine alkaloids (PAs) from plants. These precursors are then metabolized into Danaidone and other related compounds. The quantity of Danaidone can exhibit significant variation between different species and is heavily influenced by the type and amount of PAs ingested.
Quantitative Comparison of Danaidone Levels
The following table summarizes the quantitative data on Danaidone levels found in different butterfly species, contingent on the type of pyrrolizidine alkaloid precursor consumed.
| Butterfly Species | Pyrrolizidine Alkaloid (PA) Precursor | Mean Danaidone Quantity (µ g/individual ) |
| Parantica sita | Intermedine/Lycopsamine mixture | 25.7[1] |
| Parantica sita | Retronecine or Heliotrine | 5.7 - 7.0[1] |
| Parantica sita | Monocrotaline or Retrorsine (HCl salt) | < 0.5[1] |
| Euploea mulciber | Not specified (field-collected) | 0 - 0.31[2] |
Note: In Euploea mulciber, Danaidone is a minor component of the hairpencil secretion, with viridiflorine β-lactone being a major PA-derived compound (approximately 35 µ g/male after feeding on an intermedine/lycopsamine mixture)[2][3]. This highlights the differential processing of PAs across species.
Experimental Protocols
The quantitative analysis of Danaidone in butterfly populations typically involves the following key steps: sample collection, extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Collection and Preparation
-
Source of Butterflies: Specimens are either collected from the field or reared in a laboratory setting. For studies investigating the effect of diet, laboratory-reared butterflies are fed specific PA precursors.
-
Androconial Organ Excision: The scent-disseminating organs, typically the abdominal hairpencils or alar scent organs (sex brands), are carefully excised from individual male butterflies.
-
Extraction: The excised organs are immersed in a suitable organic solvent, such as hexane or dichloromethane, for a defined period to extract the volatile and semi-volatile compounds, including Danaidone. The extract is then carefully concentrated.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standardized GC-MS protocol for the analysis of insect-derived compounds is outlined below.
-
Gas Chromatograph (GC) System:
-
Injection: 1-2 µL of the extract is injected in splitless mode.
-
Inlet Temperature: 250-300°C.
-
Carrier Gas: Helium.
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: An initial temperature of 50°C held for 1-2 minutes, followed by a ramp up to 300-320°C at a rate of 10°C/minute, with a final hold for 2-5 minutes.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-600.
-
Compound Identification: Danaidone is identified by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantification: The amount of Danaidone is determined by creating a calibration curve with known concentrations of a synthetic Danaidone standard.
-
Biosynthesis and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the biosynthetic pathway of Danaidone and the general experimental workflow for its quantification.
References
- 1. Differential utilization of pyrrolizidine alkaloids by males of a danaid butterfly, Parantica sita, for the production of danaidone in the alar scent organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Major components in the hairpencil secretion of a butterfly, Euploea mulciber (Lepidoptera, Danaidae): their origins and male behavioral responses to pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of "DANAIDON": A Guide for Laboratory Professionals
Disclaimer: Comprehensive searches for a chemical substance specifically named "DANAIDON" did not yield definitive identification or associated disposal protocols. The information provided herein is based on established best practices for the management and disposal of general hazardous laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a procedural framework for the proper handling and disposal of a hypothetical hazardous chemical, referred to as "this compound," based on general principles of laboratory safety and waste management.
Quantitative Data Summary for Hazardous Waste Characterization
To determine the appropriate disposal route for any chemical waste, a thorough characterization is essential. The following table summarizes key parameters based on the Resource Conservation and Recovery Act (RCRA) that define a waste as hazardous.
| Characteristic | Defining Criteria | Examples |
| Ignitability | Liquids with a flash point < 60°C (140°F); non-liquids that can cause fire through friction, moisture absorption, or spontaneous chemical changes; flammable compressed gases; oxidizers.[1] | Common organic solvents, hydrogen gas, certain nitrate salts.[1] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a rate > 6.35 mm per year. | Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide). |
| Reactivity | Unstable under normal conditions; may react violently with water; may generate toxic gases when mixed with water; capable of detonation or explosive reaction. | Peroxide-forming chemicals, alkali metals. |
| Toxicity | Contains contaminants listed in 40 CFR 261.24 at concentrations above specified limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Wastes containing heavy metals (e.g., lead, mercury), certain pesticides, and organic compounds. |
Experimental Protocol: Waste Characterization
A fundamental step before disposing of any chemical waste is its proper characterization. This protocol outlines a general procedure for determining the hazardous characteristics of an unknown or mixed chemical waste stream, hypothetically "this compound."
Objective: To determine if the "this compound" waste stream exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, thereby classifying it as hazardous waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate gloves.
-
Waste sample in a properly labeled, sealed container.
-
pH meter or pH indicator strips.
-
Flash point tester (e.g., Pensky-Martens closed-cup tester).
-
Access to an analytical laboratory for TCLP analysis if toxicity is suspected.
-
Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for all components of the waste stream, if known.
Procedure:
-
Information Review:
-
Gather all available information about the process that generated the "this compound" waste.
-
Review the SDS for all known constituents to identify potential hazards.[2]
-
-
Physical and Chemical Examination (in a fume hood):
-
Corrosivity:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of an aqueous sample of the waste. Record the value.
-
-
Ignitability:
-
If the waste is a liquid, determine its flash point using a flash point tester following the instrument's standard operating procedure.
-
-
-
Reactivity Assessment:
-
Review chemical compatibility charts and the SDS of known components to assess the potential for reactivity with other substances or under certain conditions (e.g., contact with water).
-
Note: Do not intentionally mix the waste with other chemicals to test for reactivity unless it is part of a controlled, approved procedure.
-
-
Toxicity Assessment:
-
If the waste contains constituents listed in toxicity characteristic tables or if its composition is unknown, a sample must be sent to a certified analytical laboratory for TCLP testing.
-
-
Documentation:
-
Record all observations and measurements on a hazardous waste tag or in a laboratory notebook.[1] This information is crucial for proper labeling and disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of "this compound" waste.
Caption: Decision workflow for the proper disposal of "this compound" chemical waste.
General Disposal Procedures for Hazardous Chemicals
-
Containerization:
-
Use a chemically compatible container that is in good condition and has a secure lid.
-
Never mix incompatible wastes in the same container.
-
-
Labeling:
-
Storage:
-
Store hazardous waste in a designated, well-ventilated satellite accumulation area near the point of generation.
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
Keep containers closed except when adding waste.
-
-
Disposal:
By adhering to these general principles and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of all chemical waste, thereby fostering a secure and environmentally responsible laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
